5-Fluoro-2-methyl-1H-indole-3-carbaldehyde
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
5-fluoro-2-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISQQNGEDJOACY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424371 | |
| Record name | 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815586-68-6 | |
| Record name | 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Properties
Direct experimental data for 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is scarce. However, the properties of its immediate precursor, 5-Fluoro-2-methyl-1H-indole, are well-documented and provide a foundation for understanding the target molecule.
Table 1: Physicochemical Properties of 5-Fluoro-2-methyl-1H-indole
| Property | Value | Reference |
| CAS Number | 399-72-4 | [1][2][3][4] |
| Molecular Formula | C₉H₈FN | [1][2] |
| Molecular Weight | 149.17 g/mol | [1] |
| Appearance | Light yellow to brown solid/powder/crystal | [2][4] |
| Melting Point | 98-101 °C | [2] |
| Boiling Point | 112-120 °C | [2] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid. | [2] |
The introduction of a formyl group at the C3 position via the Vilsmeier-Haack reaction is expected to increase the molecular weight and melting point of the resulting this compound. The aldehyde functionality will also alter its reactivity, making it a versatile intermediate for further chemical modifications.
Synthesis Protocol: Vilsmeier-Haack Formylation
The most direct and widely used method for the C3-formylation of electron-rich indoles is the Vilsmeier-Haack reaction.[5][6][7][8][9] The following is a detailed experimental protocol for the synthesis of this compound from 5-Fluoro-2-methyl-1H-indole.
2.1. Materials and Reagents
-
5-Fluoro-2-methyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Standard glassware for extraction and purification
2.2. Experimental Procedure
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous N,N-dimethylformamide (3 equivalents) to 0 °C in an ice bath. To this, add phosphorus oxychloride (1.2 equivalents) dropwise with stirring, ensuring the temperature is maintained below 5 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.
-
Formylation Reaction: Dissolve 5-Fluoro-2-methyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This hydrolysis step converts the intermediate iminium salt to the aldehyde.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Logical Workflow for Synthesis and Biological Screening
The following diagram illustrates the proposed synthetic pathway and a general workflow for the subsequent biological evaluation of the target compound.
Caption: Synthetic and screening workflow.
Potential Applications in Drug Discovery
Indole-3-carboxaldehyde derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a fluorine atom can enhance the metabolic stability and binding affinity of a molecule to its biological target. Therefore, this compound is a promising scaffold for the development of novel therapeutic agents. Its aldehyde functionality serves as a convenient handle for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and chalcones, for structure-activity relationship (SAR) studies.
References
- 1. 5-Fluoro-2-methylindole 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. 5-Fluoro-2-methylindole CAS#: 399-72-4 [m.chemicalbook.com]
- 3. 399-72-4|5-Fluoro-2-methylindole|BLD Pharm [bldpharm.com]
- 4. 5-Fluoro-2-methylindole | 399-72-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
Spectroscopic Analysis of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde. Due to the limited availability of published experimental data for this specific compound, this guide focuses on predicted spectroscopic values derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Data from closely related indole derivatives are provided for comparative analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at δ 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~10.0 - 10.2 | Singlet | - | 1H | Aldehyde proton (-CHO) |
| ~8.5 - 9.0 | Broad Singlet | - | 1H | Indole N-H |
| ~7.8 - 8.0 | Doublet of Doublets | ~9.0, ~2.5 | 1H | Aromatic H-4 |
| ~7.2 - 7.4 | Doublet of Doublets | ~9.0, ~4.5 | 1H | Aromatic H-7 |
| ~7.0 - 7.2 | Triplet of Doublets | ~9.0, ~2.5 | 1H | Aromatic H-6 |
| ~2.6 - 2.8 | Singlet | - | 3H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | Aldehyde Carbonyl (C=O) |
| ~158 (d, ¹JCF ≈ 235 Hz) | Aromatic C-5 |
| ~140 | Aromatic C-2 |
| ~135 | Aromatic C-7a |
| ~125 (d, ³JCF ≈ 10 Hz) | Aromatic C-3a |
| ~120 (d, ³JCF ≈ 10 Hz) | Aromatic C-4 |
| ~115 | Aromatic C-3 |
| ~112 (d, ²JCF ≈ 25 Hz) | Aromatic C-6 |
| ~105 (d, ²JCF ≈ 25 Hz) | Aromatic C-7 |
| ~15 | Methyl Carbon (-CH₃) |
Table 3: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 177 | High | [M]⁺ (Molecular Ion) |
| 176 | Moderate | [M-H]⁺ |
| 148 | Moderate | [M-CHO]⁺ |
| 120 | Low | [M-CHO-CO]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Strong, Broad | N-H Stretch |
| 2850 - 2950 | Medium | C-H Stretch (methyl) |
| 2720 - 2820 | Medium | C-H Stretch (aldehyde) |
| 1660 - 1680 | Strong | C=O Stretch (aldehyde) |
| 1580 - 1620 | Medium to Strong | C=C Stretch (aromatic) |
| 1100 - 1200 | Strong | C-F Stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Parameters: Employ proton decoupling. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve an adequate signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound (approximately 1 mg/mL in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer.
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer method that typically preserves the molecular ion.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or the KBr pellet without the sample) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound.
Caption: General workflow for spectroscopic analysis.
Navigating the Spectral Landscape: A Guide to the ¹H and ¹³C NMR of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde
For Immediate Release: A Technical Resource for Scientific Professionals
This in-depth guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for spectral data and experimental protocols.
Molecular Structure
The foundational step in interpreting NMR data is a clear understanding of the molecule's structure. The diagram below illustrates the atomic arrangement and numbering of this compound.
Figure 1. Molecular structure of this compound.
Estimated ¹H NMR Spectral Data
The following table summarizes the estimated ¹H NMR chemical shifts (δ) for this compound. These values are predicted based on the known spectral data of closely related indole derivatives. The solvent is assumed to be DMSO-d₆, a common solvent for this class of compounds.
| Proton | Estimated Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| NH (H1) | ~12.2 | br s | - |
| CHO (H10) | ~10.1 | s | - |
| H4 | ~8.1 | d | ~8.5 |
| H6 | ~7.2 | dd | ~8.5, ~2.0 |
| H7 | ~7.6 | d | ~2.0 |
| CH₃ (H11) | ~2.7 | s | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Estimated ¹³C NMR Spectral Data
The table below presents the estimated ¹³C NMR chemical shifts for this compound, with DMSO-d₆ as the reference solvent.
| Carbon | Estimated Chemical Shift (ppm) |
| C=O (C10) | ~185.0 |
| C5 | ~158.0 (d, ¹JCF ≈ 235 Hz) |
| C2 | ~150.0 |
| C9 | ~135.0 |
| C3 | ~131.0 |
| C8 | ~129.0 |
| C4 | ~114.0 (d, ²JCF ≈ 25 Hz) |
| C7 | ~113.0 (d, ²JCF ≈ 10 Hz) |
| C6 | ~107.0 (d, ³JCF ≈ 5 Hz) |
| CH₃ (C11) | ~12.0 |
Note: Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
Experimental Protocols
A standardized experimental protocol for the acquisition of NMR data for small organic molecules is outlined below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.
Sample Preparation
-
Dissolution: Approximately 5-10 mg of the solid sample of this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).
-
Transfer: The resulting solution is transferred to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Spectroscopy:
-
A standard one-pulse sequence is employed.
-
The spectral width is set to encompass the expected range of proton chemical shifts (typically 0-15 ppm).
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
The spectral width is set to cover the expected carbon chemical shift range (typically 0-200 ppm).
-
A longer acquisition time and a larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
The following diagram illustrates the general workflow for NMR analysis.
Figure 2. A generalized workflow for NMR analysis.
Conclusion
The provided estimated ¹H and ¹³C NMR data for this compound serves as a valuable predictive resource for researchers. This guide, by consolidating data from structurally similar molecules and outlining a standard experimental approach, aims to facilitate the identification and characterization of this and related compounds in a drug discovery and development context. It is important to note that experimental verification of these estimated chemical shifts is recommended for definitive structural confirmation.
Mass spectrometry fragmentation pattern of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde
Abstract
This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of this compound. Due to the absence of direct experimental data in publicly accessible literature, this guide synthesizes information from the fragmentation of structurally analogous compounds to propose a likely fragmentation pathway. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation of small organic molecules. The guide includes a proposed fragmentation pathway, a summary of predicted ions, and a generalized experimental protocol for acquiring such data.
Introduction
This compound is a halogenated derivative of indole-3-carbaldehyde. Indole derivatives are a significant class of heterocyclic compounds that are of great interest in the field of medicinal chemistry due to their wide range of biological activities. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by analyzing the mass-to-charge ratio of their ions and fragment ions. Understanding the fragmentation pattern is crucial for the identification and structural confirmation of such molecules in various matrices.
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key steps, initiated by the loss of an electron to form the molecular ion (M•+). The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. The indole ring, the fluoro substituent, the methyl group, and the carbaldehyde group all influence the fragmentation cascade.
A primary fragmentation event is anticipated to be the loss of a hydrogen radical from the aldehyde group, leading to a stable acylium ion. This is a common fragmentation pathway for aromatic aldehydes. Subsequent fragmentation may involve the loss of carbon monoxide (CO), a characteristic fragmentation of acylium ions. Further fragmentation could involve the cleavage of the indole ring structure.
Caption: Predicted fragmentation pathway of this compound.
Predicted Mass Spectral Data
The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound. The relative abundance is a qualitative prediction based on the expected stability of the ions.
| Ion | Predicted m/z | Proposed Structure | Predicted Relative Abundance |
| [M]•+ | 177 | Molecular Ion | High |
| [M-H]+ | 176 | Acylium Ion | High |
| [M-CO-H]+ | 148 | Indole-derived Cation | Medium |
Generalized Experimental Protocol
This section outlines a general methodology for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.
4.1. Sample Preparation
-
Dissolve a small amount of the solid compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
4.2. Gas Chromatography (GC) Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) is recommended.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).
4.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).
Caption: Generalized workflow for GC-MS analysis.
Conclusion
This guide provides a foundational understanding of the anticipated mass spectrometry fragmentation pattern of this compound based on established fragmentation principles of similar molecules. The proposed fragmentation pathway, predicted mass spectral data, and generalized experimental protocol serve as a valuable resource for researchers in the structural elucidation of this and related compounds. It is important to note that the information presented herein is predictive, and experimental verification is necessary to confirm the exact fragmentation pattern and relative ion abundances.
Synthesis and Characterization of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde, a key intermediate in the development of novel therapeutics. This document details the synthetic protocols, physicochemical properties, and spectroscopic data of the compound, and explores its relevance in the context of targeted drug discovery.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a fluorine atom into the indole scaffold can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated indoles attractive building blocks in medicinal chemistry. This compound serves as a crucial precursor in the synthesis of various bioactive molecules, including potent kinase inhibitors. This guide outlines the essential technical details for its preparation and characterization.
Synthesis of this compound
The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This method involves the formylation of an electron-rich aromatic ring, in this case, 5-fluoro-2-methyl-1H-indole, using a Vilsmeier reagent generated in situ from a formamide (e.g., N,N-dimethylformamide - DMF) and a halogenating agent (e.g., phosphorus oxychloride - POCl₃).
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from established procedures for the synthesis of analogous indole-3-carbaldehydes.
Materials:
-
5-Fluoro-2-methyl-1H-indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-fluoro-2-methyl-1H-indole (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.2 equivalents) to N,N-dimethylformamide (3 equivalents) at 0 °C. Stir the mixture for 30 minutes at this temperature.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of 5-fluoro-2-methyl-1H-indole over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Physicochemical and Spectroscopic Characterization
The structural confirmation and purity of the synthesized this compound are established through various analytical techniques. The following tables summarize the key characterization data.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈FNO |
| Molecular Weight | 177.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Data not available for this isomer. For the related 5-fluoro-1H-indole-3-carbaldehyde, the melting point is reported to be in the range of 160-166 °C.[1] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring, the methyl protons, the aldehyde proton, and the N-H proton. The fluorine atom will cause splitting of the adjacent aromatic proton signals. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large C-F coupling constant. |
| IR (Infrared) | The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3300 cm⁻¹), the C=O stretching of the aldehyde (around 1650-1680 cm⁻¹), and C-F stretching. |
| MS (Mass Spec.) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Predicted m/z values for common adducts are available in public databases.[1] |
Role in Drug Discovery: Intermediate for Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of complex heterocyclic molecules with potential therapeutic applications. A significant area of interest is its use in the development of kinase inhibitors, particularly those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
VEGFR-2 Signaling Pathway in Angiogenesis
VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several cancers, as tumors require a dedicated blood supply for growth and metastasis.
The binding of the vascular endothelial growth factor (VEGF) to VEGFR-2 triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels.
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
Synthetic Workflow for Indole-Based Kinase Inhibitors
This compound can be utilized in a multi-step synthesis to generate potent VEGFR-2 inhibitors. The aldehyde functional group provides a reactive handle for further chemical modifications, such as condensation reactions, to build more complex molecular architectures.
Caption: General synthetic workflow for developing indole-based kinase inhibitors.
Conclusion
This compound is a synthetically accessible and versatile intermediate with significant potential in drug discovery and development. Its preparation via the Vilsmeier-Haack reaction is a robust and scalable method. The strategic incorporation of this fluorinated indole scaffold can lead to the development of novel and potent therapeutic agents, particularly in the realm of oncology through the inhibition of key signaling pathways such as the VEGFR-2 cascade. Further investigation into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound.
References
An In-depth Technical Guide to 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde: Properties, Synthesis, and Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is limited in publicly available literature. This guide provides a comprehensive overview based on data from structurally similar compounds, established chemical principles, and common synthetic methodologies. All data presented for analogous compounds is clearly labeled.
Introduction
Indole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds. The introduction of a fluorine atom and a methyl group into the indole scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This technical guide focuses on the physical and chemical properties of this compound, a potentially valuable building block in the synthesis of novel therapeutic agents.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 5-Fluoro-1H-indole-3-carbaldehyde[1][2][3] | 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde[4] | 2-Methylindole-3-carboxaldehyde[5] |
| Molecular Formula | C₁₀H₈FNO | C₉H₆FNO | C₁₀H₈FNO | C₁₀H₉NO |
| Molecular Weight | 177.18 g/mol | 163.15 g/mol | 177.18 g/mol | 159.18 g/mol |
| Appearance | Light yellow solid (Expected) | - | Light yellow solid | - |
| Melting Point | - | - | - | 200-201 °C |
| Boiling Point | - | - | - | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | - | - | - |
| Purity (by NMR) | - | - | ≥ 95% | 97% |
| CAS Number | - | 2338-71-8 | 842972-09-2 | 5416-80-8 |
Spectral Data
Detailed spectral data for this compound is not available. The following table presents typical spectral characteristics for related indole-3-carbaldehydes, which can serve as a reference for the characterization of the target compound.
Table 2: Spectral Data of Related Indole-3-carbaldehydes
| Data Type | Compound | Key Signals and Observations |
| ¹H NMR | 1H-indole-3-carbaldehyde[6] | δ 10.08 (s, 1H, CHO), 8.79 (s, 1H, NH), 8.40 – 8.27 (m, 1H), 7.86 (d, J = 2.8 Hz, 1H), 7.49 – 7.42 (m, 1H), 7.39 – 7.29 (m, 2H). |
| ¹³C NMR | 1H-indole-3-carbaldehyde[6] | δ 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70. |
| Mass Spec. (GC-MS) | 5-fluoro-1H-indole-3-carbaldehyde[1] | Molecular Ion (M+): 163. |
| IR | 7-methyl-1H-indole-3-carbaldehyde[7] | Spectral feature at 1350 cm⁻¹ is noted. |
Chemical Properties and Reactivity
This compound is expected to exhibit reactivity characteristic of indole-3-carbaldehydes. The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The aldehyde group can undergo a variety of reactions, including oxidation, reduction, and nucleophilic addition. The fluorine atom at the 5-position will influence the electron density of the indole ring, potentially affecting its reactivity in comparison to non-fluorinated analogues.
Synthesis Methodology
The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction .[8][9][10][11] This reaction involves the formylation of an electron-rich arene, such as an indole, using a Vilsmeier reagent, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[8][11]
General Experimental Protocol: Vilsmeier-Haack Formylation of 5-Fluoro-2-methyl-1H-indole
The following is a generalized protocol for the synthesis of this compound based on procedures for similar compounds.[12][13]
Materials:
-
5-Fluoro-2-methyl-1H-indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide solution (e.g., 2 M)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve 5-Fluoro-2-methyl-1H-indole in N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Subsequently, heat the mixture to a specified temperature (e.g., 40-90 °C) and maintain for several hours to ensure the completion of the reaction.[12]
-
Upon completion, cool the reaction vessel in an ice bath and carefully quench the reaction by adding ice, followed by a solution of sodium hydroxide until the mixture is basic.
-
The product may precipitate as a solid, which can be collected by filtration. Alternatively, the aqueous mixture can be extracted with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack synthesis workflow.
Biological and Pharmacological Relevance
While specific biological activity data for this compound is not documented, the indole scaffold is a privileged structure in drug discovery. Halogenated indoles, in particular, have shown a wide range of biological activities, including anticancer and antimicrobial properties.[14][15] The presence of the fluorine atom can enhance binding affinity to target proteins and improve metabolic stability. This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[4][16]
Structural Relationship Diagram
The following diagram illustrates the structural relationship between this compound and its related analogues discussed in this guide.
Caption: Structural relationships of indole-3-carbaldehydes.
Safety and Handling
Indole derivatives should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For compounds like 5-fluoro-1H-indole-3-carbaldehyde, hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Similar precautions should be taken for this compound.
Conclusion
This compound represents a promising, albeit currently under-documented, chemical entity with significant potential as a building block in the development of novel pharmaceuticals. This guide has provided a comprehensive overview of its inferred properties, a reliable synthetic route, and its relationship to better-characterized analogues. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 5-fluoro-1H-indole-3-carbaldehyde 95% | CAS: 2338-71-8 | AChemBlock [achemblock.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-甲基吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 13. 5-FLUOROINDOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. hurawalhi.com [hurawalhi.com]
The Transformative Role of Fluorine in the Biological Activity of Indole Derivatives: An In-depth Technical Guide
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and natural products.[1][2] The strategic incorporation of fluorine into these indole derivatives has emerged as a powerful tool in drug discovery, capable of profoundly modulating a molecule's physicochemical and pharmacological properties.[1][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted role of fluorine in enhancing the biological activity of indole derivatives. It covers the fundamental principles of fluorination, its impact on key biological targets, and detailed experimental methodologies.
Core Principles: Why Fluorine Matters in Indole Drug Design
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are central to its utility in medicinal chemistry.[4][5] When introduced into an indole scaffold, fluorine can bring about several critical enhancements:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond (typically above 109 kcal/mol) makes it resistant to cleavage by metabolic enzymes like cytochrome P450s.[4][6] Placing fluorine at a metabolically vulnerable position on the indole ring can block oxidation, thereby increasing the drug's half-life and bioavailability.[1][7]
-
Modulation of Physicochemical Properties:
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[7][8] This is a crucial factor for oral bioavailability and penetration into the central nervous system (CNS).[8]
-
pKa Alteration: As the most electronegative element, fluorine exerts a strong inductive effect, which can lower the pKa of nearby functional groups, such as amines.[6][7] This change can influence a molecule's ionization state at physiological pH, affecting its solubility, permeability, and binding to target proteins.[5]
-
-
Improved Binding Affinity and Selectivity: Fluorine's electron-withdrawing nature can alter the electronic landscape of the indole ring, influencing non-covalent interactions with biological targets.[4][9] This can lead to stronger and more selective binding to enzymes and receptors.[9] Fluorine can also participate in favorable interactions like hydrogen bonds and dipole-dipole interactions within a protein's binding pocket.[10]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances its interaction with a target.[6][8]
Impact on Biological Activity: Case Studies and Quantitative Data
The strategic placement of fluorine on the indole ring has led to significant improvements in potency and efficacy across various therapeutic areas, including oncology, infectious diseases, and neurology.
Fluorinated indoles are prominent in the development of anticancer agents, particularly as inhibitors of protein kinases and Indoleamine 2,3-dioxygenase (IDO).[11][12]
-
Kinase Inhibitors: Many indole-based compounds target kinases involved in cancer cell proliferation and survival, such as VEGFR, PI3K, and Akt.[13][14] Fluorination can enhance the potency of these inhibitors. For example, Sunitinib, an oxindole derivative, is a multi-targeted tyrosine kinase inhibitor approved for cancer treatment.[13][15] Structure-activity relationship (SAR) studies consistently show that fluorinated analogs exhibit enhanced antitumor properties.[13][16]
-
Indoleamine 2,3-dioxygenase (IDO1) Inhibitors: IDO1 is a key enzyme in cancer immune escape, and its inhibition is a major goal in immuno-oncology.[17][18] Several potent fluorinated indole derivatives have been developed as IDO1 inhibitors.
| Compound/Derivative | Target | Modification | IC50 / EC50 | Reference |
| Indole-based Kinase Inhibitors | ||||
| Compound 67a | VEGFR-2 | 4-Fluorophenyl substitution | 0.078 µM (enzymatic) | [13] |
| Pan-PIM Kinase Inhibitor 5 | PIM-1, PIM-2, PIM-3 | Indole-based scaffold | 0.37 µM, 0.41 µM, 0.30 µM | [14] |
| Podophyllotoxin-Indole Conjugate In-9 | K562/VCR cell line | Indole-6-formyl group | 0.227 µM (cytotoxic) | [14] |
| Indoleamine 2,3-dioxygenase (IDO1) Inhibitors | ||||
| EOS200271/PF-06840003 | IDO1 | 5-Fluoroindole core | Potent (specific value not stated) | [19] |
| Phenylimidazole Derivative DX-03-12 | IDO1 | Phenylimidazole scaffold | 0.3-0.5 µM | [20] |
| Antiviral Agents | ||||
| Indole-carboxamide 19a-e | HIV-1 WT | Fluorinated indole core | 2.0–4.6 nM | [21] |
| Heteroaryl-carboxamide 23n | HIV-1 WT | Fluorinated indole core | 0.0058 nM | [21] |
Fluorinated indole derivatives have demonstrated extraordinary potency against viruses like HIV-1. Piscitelli et al. reported a series of fluorinated indole-carboxamides with potent anti-HIV-1 activity. The introduction of fluorine was critical for achieving picomolar to low nanomolar efficacy.[21]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of fluorinated indole derivatives.
Multiple synthetic routes exist for accessing fluorinated indoles.[1][22] A common and modern approach involves electrophilic fluorination or the use of fluorinated building blocks.
Protocol: Synthesis of 3-Fluorooxindoles via Electrophilic Fluorination [23]
-
Reactant Preparation: Dissolve the starting 3-substituted indole (1 equivalent) in a 1:1 mixture of acetonitrile and water.
-
Reaction Initiation: Add Selectfluor® (3 equivalents), an electrophilic fluorinating agent, to the solution.
-
Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-fluorooxindole.
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.
Protocol: MTT Assay for Anticancer Activity [16]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated indole derivatives (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Signaling Pathways and Mechanisms of Action
Fluorinated indole derivatives exert their biological effects by modulating specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design.
Indole compounds are known to deregulate the PI3K/Akt/mTOR signaling pathway, which is critical for cancer cell growth, proliferation, and survival.[16][24] Inhibition of this pathway can suppress tumor progression.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by fluorinated indole derivatives.
The enzyme IDO1 catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[17] In the tumor microenvironment, this depletes tryptophan, which is essential for T-cell proliferation, and produces kynurenine metabolites that induce T-cell apoptosis, leading to immune suppression.[25] Fluorinated indole inhibitors block this process, restoring T-cell function and promoting an anti-tumor immune response.
Caption: Mechanism of IDO1 inhibition by fluorinated indole derivatives to block immune suppression.
The process of discovering and developing a new fluorinated indole-based drug follows a structured workflow, from initial design to preclinical evaluation.
Caption: General workflow for the discovery and development of fluorinated indole drug candidates.
Conclusion and Future Outlook
The incorporation of fluorine into indole derivatives is a proven and highly effective strategy in modern drug discovery. By enhancing metabolic stability, modulating physicochemical properties, and improving binding affinity, fluorination has transformed indole scaffolds into potent therapeutic agents against a range of diseases. Future research will likely focus on novel fluorination methodologies, including late-stage C-H fluorination, to more efficiently generate diverse libraries of fluorinated indoles.[26] As our understanding of complex biological pathways deepens, the rational design of next-generation fluorinated indole derivatives will continue to provide innovative solutions for challenging therapeutic targets.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 11. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indoleamine 2,3-Dioxygenase (IDO) Inhibition as a Strategy to Augment Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 24. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1, Indoleamine 2,3-Dioxygenase-2 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electronic Effects of 5-Fluoro and 2-Methyl Substituents on Indole Reactivity
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring is a critical strategy in drug discovery for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the electronic effects of two common substituents, the 5-fluoro group and the 2-methyl group, on the reactivity of the indole ring. We will explore the theoretical underpinnings of these effects, present quantitative data, detail relevant experimental protocols, and discuss the implications for drug development.
Theoretical Background: Inductive and Resonance Effects
The reactivity of the indole ring, particularly in electrophilic aromatic substitution (EAS), is governed by the electron density at its various positions. The C3 position is the most nucleophilic and typically the primary site of electrophilic attack.[2] Substituents modify this reactivity through a combination of inductive and resonance effects.
-
5-Fluoro Substituent: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) . This effect decreases the overall electron density of the ring system, deactivating it towards electrophilic attack compared to unsubstituted indole. However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system via a resonance effect (+R) . While this +R effect is weaker than its -I effect, it preferentially increases electron density at the ortho and para positions (C4 and C6).[3]
-
2-Methyl Substituent: The methyl group is an electron-donating group. It exerts a weak electron-donating inductive effect (+I) and, more significantly, stabilizes adjacent positive charges through hyperconjugation , which can be considered a special type of resonance. By being positioned at C2, it strongly stabilizes the transition state leading to C3 substitution, thereby activating the ring towards electrophilic attack.[4]
References
An In-Depth Technical Guide to 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its strategic placement of a fluorine atom and a formyl group on the indole scaffold makes it a valuable synthetic intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and key chemical properties of this compound, with a focus on detailed experimental protocols and quantitative data.
Introduction and Discovery
The indole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The formyl group at the 3-position of the indole ring is a versatile handle for further chemical transformations.
While the precise historical details of the initial discovery of this compound are not extensively documented in readily available literature, its synthesis is conceptually rooted in well-established methods for the formylation of indoles, most notably the Vilsmeier-Haack reaction. This reaction, named after Anton Vilsmeier and Albrecht Haack, is a powerful method for introducing a formyl group to electron-rich aromatic and heteroaromatic rings.[1][2] The development of synthetic routes to this specific compound likely emerged from the broader exploration of fluorinated indole derivatives as potential building blocks in drug discovery programs.
Synthetic Pathways and Experimental Protocols
The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 5-fluoro-2-methyl-1H-indole. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3][4]
Vilsmeier-Haack Formylation of 5-Fluoro-2-methyl-1H-indole
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich 3-position of the 5-fluoro-2-methyl-1H-indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[1][2]
Reaction Scheme:
Figure 1: Vilsmeier-Haack formylation of 5-fluoro-2-methyl-1H-indole.
Detailed Experimental Protocol:
A general procedure for the Vilsmeier-Haack formylation of an indole derivative is described in the literature.[5] The following is an adapted protocol for the synthesis of this compound.
Materials:
-
5-Fluoro-2-methyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Dissolve 5-fluoro-2-methyl-1H-indole (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add the solution of 5-fluoro-2-methyl-1H-indole dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture until the effervescence ceases and the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Typically > 80% | General Vilsmeier-Haack reactions on indoles |
| Purity | > 95% (after chromatography) | Expected for standard purification methods |
Physicochemical and Spectroscopic Data
A comprehensive characterization of this compound is crucial for its use in further synthetic applications.
Table 1: Physicochemical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₁₀H₈FNO |
| Molecular Weight | 177.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not readily available in literature |
| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, Acetone) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.9 (s, 1H, -CHO), 8.3-7.0 (m, 4H, Ar-H), 2.6 (s, 3H, -CH₃) (Predicted) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 185 (-CHO), 159 (d, J=235 Hz, C-F), 138-110 (Ar-C), 14 (-CH₃) (Predicted) |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1650 (C=O, aldehyde), ~1250 (C-F) (Predicted) |
| Mass Spectrometry (ESI-MS) | m/z: 178.06 [M+H]⁺ (Calculated) |
Note: The spectroscopic data provided are predicted values based on the structure and data for similar compounds. Experimental data should be obtained for confirmation.
Applications in Drug Development and Research
This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive aldehyde group allows for a variety of chemical transformations, including:
-
Reductive amination: To introduce diverse amine functionalities.
-
Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds.
-
Condensation reactions: With active methylene compounds to build new heterocyclic rings.
-
Oxidation: To the corresponding carboxylic acid.
These transformations enable the synthesis of libraries of compounds for screening against various biological targets. The fluorinated indole motif is of particular interest in the development of kinase inhibitors, antiviral agents, and central nervous system drugs.
Experimental Workflow for Application in Synthesis:
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
An In-depth Technical Guide on the Solubility of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a common motif in many biologically active compounds. The introduction of a fluorine atom and a methyl group can significantly alter the physicochemical properties of the parent molecule, including its solubility, which is a critical parameter influencing bioavailability, formulation, and in vitro assay design. This technical guide outlines the theoretical considerations for the solubility of this compound, provides a detailed experimental protocol for its determination, and presents available solubility data for analogous structures.
Theoretical Considerations for Solubility
The principle of "like dissolves like" is the foundation for predicting the solubility of a compound in various solvents. The solubility of this compound will be governed by the interplay of its molecular structure and the properties of the solvent.
-
Indole Ring: The indole nucleus is a bicyclic aromatic system with a polar N-H group capable of hydrogen bonding. The aromatic portion is nonpolar and contributes to solubility in nonpolar organic solvents.
-
Fluorine Substituent: The fluorine atom at the 5-position is highly electronegative and can participate in dipole-dipole interactions and weak hydrogen bonding. Its presence can increase the polarity of the molecule.
-
Methyl Group: The methyl group at the 2-position is a nonpolar, hydrophobic group that will generally favor solubility in less polar solvents.
-
Carbaldehyde Group: The aldehyde group at the 3-position is polar and can act as a hydrogen bond acceptor, which should enhance solubility in polar solvents.
Given these structural features, it is anticipated that this compound will exhibit moderate to good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in polar protic solvents like alcohols (methanol, ethanol). Its solubility is expected to be lower in nonpolar solvents like hexanes.
Solubility of Structurally Related Indole Derivatives
While specific data for this compound is unavailable, the following table summarizes the known solubility of similar indole compounds in common organic solvents. This data can serve as a preliminary guide for solvent selection.
| Compound | Solvent | Solubility |
| 5-Fluoroindole | Chloroform | 50 mg/mL |
| Methanol | 10 mg/mL | |
| Indole-3-carboxaldehyde | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] |
| Dimethylformamide (DMF) | ~30 mg/mL[1] | |
| Ethanol | Readily soluble[2] | |
| Water | Insoluble/Slightly soluble[1][2] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[3] This protocol provides a step-by-step guide to this procedure.
4.1. Materials and Equipment
-
This compound (pure solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled orbital shaker or rotator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
4.2. Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility using the shake-flask method.
4.3. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. A sufficient excess ensures that a saturated solution is formed and solid remains undissolved.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24 to 72 hours). Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial, being cautious not to disturb the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a previously prepared calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)
-
Conclusion
The solubility of this compound in common organic solvents is a crucial parameter for its successful application in research and development. While specific quantitative data is not currently available, this guide provides a comprehensive framework for its determination. By understanding the underlying physicochemical principles and employing robust experimental methods like the shake-flask protocol, researchers can accurately determine the solubility profile of this compound, enabling informed decisions in solvent selection for synthesis, purification, formulation, and biological screening. The provided data on related indole derivatives offers a useful starting point for these investigations.
References
Methodological & Application
Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-Fluoro-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the Vilsmeier-Haack formylation of 5-fluoro-2-methyl-1H-indole to synthesize 5-fluoro-2-methyl-1H-indole-3-carbaldehyde. This aldehyde is a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals.
Introduction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic substrate. In the case of indoles, formylation predominantly occurs at the electron-rich C3 position.
Reaction Scheme
Quantitative Data Summary
The following table summarizes the typical reagents, reaction conditions, and expected outcomes for the Vilsmeier-Haack formylation of 5-fluoro-2-methyl-1H-indole. The data is compiled from procedures for structurally similar indole derivatives.
| Parameter | Value | Notes |
| Reactants | ||
| 5-fluoro-2-methyl-1H-indole | 1.0 equiv | Starting material |
| Phosphoryl chloride (POCl₃) | 1.2 - 1.5 equiv | Forms the Vilsmeier reagent with DMF |
| N,N-Dimethylformamide (DMF) | 10 - 20 vol | Serves as both reagent and solvent |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temp. | Initial cooling is crucial for controlled reaction |
| Reaction Time | 2 - 6 hours | Monitored by TLC until completion |
| Work-up & Purification | ||
| Quenching | Ice-water, aq. NaOH | Neutralizes the reaction mixture |
| Extraction Solvent | Ethyl acetate or Dichloromethane | To isolate the product |
| Purification | Recrystallization or Column Chromatography | To obtain the pure product |
| Expected Outcome | ||
| Product | This compound | |
| Appearance | Pale yellow to white solid | |
| Expected Yield | 80 - 95% | Based on similar indole formylations |
| Melting Point | ~190-200 °C | Approximate, based on related compounds |
Experimental Protocol
Materials:
-
5-fluoro-2-methyl-1H-indole
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (10 volumes relative to the indole).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale yellow to white salt, should be observed.
-
-
Formylation Reaction:
-
Dissolve 5-fluoro-2-methyl-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. This step should be performed in a well-ventilated fume hood as gas evolution will occur.
-
The product will often precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.
-
Visualizations
Reaction Workflow Diagram
Caption: Workflow for the Vilsmeier-Haack formylation of 5-fluoro-2-methyl-1H-indole.
Reaction Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack reaction on an indole substrate.
Application Notes and Protocols: 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde as a key intermediate in the development of novel kinase inhibitors. While specific kinase inhibitors derived directly from this starting material are not widely reported in publicly available literature, this document outlines a robust, generalized synthetic approach based on established chemical reactions for similar indole aldehydes.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. The introduction of a fluorine atom at the 5-position of the indole ring can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. This compound is a versatile building block for the synthesis of a diverse range of bioactive compounds, including potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
This document provides a detailed protocol for the synthesis of the starting material, a generalized method for its use in the synthesis of potential kinase inhibitors via Knoevenagel condensation, and an overview of a relevant signaling pathway that can be targeted by such inhibitors.
Synthesis of this compound
The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds. A general protocol adapted from the synthesis of similar indole-3-carboxaldehydes is provided below.
Experimental Protocol: Vilsmeier-Haack Reaction
Materials:
-
4-Fluoro-2-methylaniline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature between 0-5 °C during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.
-
Formylation Reaction: In a separate flask, dissolve 4-fluoro-2-methylaniline in anhydrous DMF. Cool the solution in an ice bath. Slowly add the freshly prepared Vilsmeier reagent dropwise to the solution of 4-fluoro-2-methylaniline, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Subsequently, heat the mixture to 80-90 °C and maintain it at this temperature for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice. Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the pH is alkaline. A solid precipitate should form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to yield pure this compound.
Caption: Synthetic workflow for this compound.
Application in Kinase Inhibitor Synthesis: A Generalized Approach
A common and effective method for utilizing indole-3-carbaldehydes in the synthesis of kinase inhibitors is the Knoevenagel condensation. This reaction involves the condensation of the aldehyde with an active methylene compound, often a heterocyclic ketone such as an oxindole, to form an α,β-unsaturated product. Many potent kinase inhibitors, including Sunitinib, share this core structural motif.
Generalized Experimental Protocol: Knoevenagel Condensation
Materials:
-
This compound
-
An active methylene compound (e.g., 2-oxindole, substituted 2-oxindoles)
-
A weak base catalyst (e.g., piperidine, pyrrolidine, or triethylamine)
-
A suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Glacial acetic acid (optional)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and reflux condenser
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents) in the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of the weak base (e.g., a few drops of piperidine) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) with constant stirring. Monitor the progress of the reaction by TLC. The reaction time can vary from 2 to 24 hours depending on the reactivity of the substrates.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with a cold solvent (e.g., ethanol) and then with water to remove any residual catalyst.
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Knoevenagel condensation product.
Caption: Generalized workflow for kinase inhibitor synthesis and evaluation.
Hypothetical Quantitative Data
The following table presents hypothetical inhibitory concentration (IC50) values for a series of imagined kinase inhibitors synthesized from this compound and various substituted 2-oxindoles. This data is for illustrative purposes to demonstrate how results would be presented.
| Compound ID | 2-Oxindole Substituent | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) |
| HYPO-001 | H | 75 | 150 | 200 |
| HYPO-002 | 5-Chloro | 50 | 120 | 180 |
| HYPO-003 | 5-Methoxy | 90 | 180 | 250 |
| HYPO-004 | 5-Nitro | 120 | 250 | 300 |
| HYPO-005 | 6-Methyl | 65 | 140 | 190 |
| Sunitinib | (Reference) | 9 | 8 | 4 |
Target Signaling Pathway: VEGF Signaling
Many indole-based kinase inhibitors target the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis.[1] The binding of VEGF to its receptor (VEGFR) on the surface of endothelial cells triggers a cascade of intracellular signaling events.[2]
Key downstream signaling pathways activated by VEGFR include:
-
The PLCγ-PKC-Raf-MEK-MAPK pathway: This pathway is primarily involved in cell proliferation.[2]
-
The PI3K-Akt pathway: This pathway promotes cell survival and increases vascular permeability.[2]
-
The FAK/paxillin pathway: This pathway is involved in the rearrangement of the cytoskeleton, which is important for cell migration.
By inhibiting the kinase activity of VEGFR, small molecule inhibitors can block these downstream signaling events, thereby preventing angiogenesis and suppressing tumor growth.
Caption: Simplified diagram of the VEGF signaling pathway and the point of inhibition.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic protocols and conceptual framework provided in these application notes offer a solid foundation for researchers to explore the potential of this compound in drug discovery. The generalized Knoevenagel condensation approach allows for the generation of a diverse library of compounds that can be screened for activity against various kinases, potentially leading to the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
Application Notes and Protocols: Knoevenagel Condensation Reactions with 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Knoevenagel condensation reaction utilizing 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed methodologies, data presentation, and visualization of relevant biological pathways. The resulting α,β-unsaturated compounds are of significant interest due to the prevalence of the fluorinated indole scaffold in pharmacologically active molecules.
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product. The indole nucleus is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making this compound an attractive starting material for the synthesis of novel therapeutic agents.
The products of Knoevenagel condensation with this fluorinated indole carbaldehyde are valuable intermediates for the development of compounds targeting various signaling pathways implicated in diseases such as cancer.
Data Presentation
The following tables summarize representative reaction conditions and biological activities for Knoevenagel condensation products derived from indole-based aldehydes. While specific data for this compound is limited in publicly available literature, the provided data for analogous compounds offers a strong predictive framework for reaction optimization and expected biological potency.
Table 1: Representative Knoevenagel Condensation Conditions for Indole-3-Carbaldehydes
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | Room Temp. | 2 | >90 |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 4-6 | ~85 |
| Cyanoacetic Acid | Ammonium Acetate | Acetic Acid | 100 | 3 | ~80 |
| Barbituric Acid | Piperidine | Ethanol | Reflux | 5 | ~88 |
| Meldrum's Acid | Glycine | Water | 80 | 1 | >95 |
Table 2: Representative Anticancer Activity of Fluorinated Indole Derivatives
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated bis-indole | FLT3 | 0.17 | [1] |
| Fluorinated bis-indole | PDGFR | 0.34 | [1] |
| Fluorinated indole derivative | A549 (Lung) | 0.8 | [1] |
| 5-Fluoro-2-oxindole derivative | T-47D (Breast) | >70% GI | [2] |
| 5-Fluoro-2-oxindole derivative | HOP-92 (Lung) | >95% GI | [2] |
GI: Growth Inhibition
Experimental Protocols
The following are detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds.
Protocol 1: Synthesis of 2-((5-Fluoro-2-methyl-1H-indol-3-yl)methylene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 2-4 hours), a precipitate will form.
-
Filter the solid product and wash with cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(5-fluoro-2-methyl-1H-indol-3-yl)acrylate
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Standard laboratory glassware with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C).
-
Monitor the reaction progress by TLC.
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Knoevenagel Condensation: General Mechanism
The following diagram illustrates the base-catalyzed Knoevenagel condensation mechanism.
Caption: Base-catalyzed Knoevenagel condensation mechanism.
Experimental Workflow
The generalized workflow for the synthesis and purification of Knoevenagel condensation products is depicted below.
Caption: Generalized experimental workflow.
Potential Signaling Pathway Modulation
Indole derivatives have been shown to modulate various signaling pathways implicated in cancer. The diagram below illustrates a potential mechanism of action for the synthesized compounds.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pictet-Spengler Reaction of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a cornerstone in synthetic chemistry for the construction of tetrahydro-β-carboline scaffolds, which are prevalent in a wide array of biologically active natural products and pharmaceutical agents. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The resulting β-carboline core is a privileged structure in medicinal chemistry, exhibiting activities such as anticancer, antiviral, and anti-inflammatory properties.
The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, the synthesis of fluorinated β-carbolines is of great interest in drug discovery. This document provides detailed application notes and protocols for the Pictet-Spengler reaction using 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde as a key precursor for the synthesis of novel fluorinated β-carboline derivatives.
Reaction Scheme
The Pictet-Spengler reaction between this compound and a β-arylethylamine, such as tryptamine, proceeds as follows:
Caption: General scheme of the Pictet-Spengler reaction.
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-8-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
This protocol details the Pictet-Spengler reaction of this compound with tryptamine. Due to the electron-withdrawing nature of the fluorine atom, which can decrease the nucleophilicity of the indole ring, slightly harsher reaction conditions compared to standard Pictet-Spengler reactions might be necessary.
Materials:
-
This compound
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add tryptamine (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-Fluoro-8-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.
Experimental Workflow:
Caption: Workflow for the synthesis of a fluorinated tetrahydro-β-carboline.
Data Presentation
Table 1: Reaction Conditions and Yields for Analogous Pictet-Spengler Reactions
| Entry | Aldehyde Substituent | Amine | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Fluoro | Tryptamine | TFA | DCM | 40 | 18 | Est. 60-75 |
| 2 | 5-Bromo | Tryptamine | TFA | DCM | 40 | 16 | 78 |
| 3 | H | Tryptamine | TFA | DCM | 25 | 12 | 85 |
| 4 | 5-Methoxy | Tryptamine | Acetic Acid | MeOH | 65 | 8 | 92 |
Estimated yield based on reactions with similarly substituted indoles. Actual yield should be determined experimentally.
Table 2: Spectroscopic Data for a Representative 6-Fluoro-8-methyl-tetrahydro-β-carboline
| Data Type | Key Features |
| ¹H NMR | δ (ppm): 8.0-8.5 (br s, 1H, indole NH), 7.0-7.5 (m, 3H, Ar-H), 4.5-5.0 (m, 1H, C1-H), 2.8-3.5 (m, 4H, C3-H₂, C4-H₂), 2.4 (s, 3H, CH₃) |
| ¹³C NMR | δ (ppm): 155-160 (d, JCF ≈ 240 Hz, C6-F), 130-140 (Ar-C), 100-125 (Ar-C), 45-55 (C1), 40-45 (C3), 20-25 (C4), 10-15 (CH₃) |
| Mass Spec (ESI) | m/z: Calculated for C₁₄H₁₅FN₂ [M+H]⁺, found value should be within ± 5 ppm. |
Signaling Pathway and Logical Relationships
The mechanism of the Pictet-Spengler reaction involves several key steps, starting from the formation of an iminium ion, followed by intramolecular electrophilic attack and subsequent rearomatization.
Caption: Mechanism of the Pictet-Spengler reaction.
Conclusion
The provided protocols and data serve as a comprehensive guide for the synthesis and characterization of novel 6-fluoro-8-methyl-tetrahydro-β-carboline derivatives via the Pictet-Spengler reaction. The use of this compound as a precursor allows for the introduction of a fluorine atom, a key feature for enhancing the drug-like properties of the resulting scaffold. Researchers in drug discovery and medicinal chemistry can utilize these methods to generate libraries of fluorinated β-carbolines for biological screening and the development of new therapeutic agents. Careful optimization of reaction conditions may be required to achieve high yields, particularly given the electronic properties of the fluorinated indole precursor.
Application Notes & Protocols: The Role of 5-Fluoroindole Scaffolds as Intermediates in Drug Discovery
Introduction
Fluorinated indole scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities. The incorporation of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable modification in the design of novel therapeutics. While specific data for 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is limited in publicly accessible research, the closely related analogue, 5-Fluoro-1H-indole-3-carbaldehyde , and its derivatives serve as crucial intermediates in the synthesis of a wide range of biologically active compounds.[1][2][3] These notes will focus on the application of the 5-fluoroindole scaffold, particularly in the development of anticancer agents, using derivatives of 5-fluoro-2-oxindole as a prime example.
The indole ring system is a privileged structure found in numerous natural products and synthetic drugs.[4] Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] 5-Fluoro-1H-indole-3-carbaldehyde is a versatile building block, with the aldehyde group providing a reactive handle for various chemical transformations, such as Knoevenagel condensations, to construct more complex molecules.[1][2]
Application in the Synthesis of Kinase Inhibitors
A prominent application of 5-fluoroindole intermediates is in the synthesis of kinase inhibitors for cancer therapy.[5] Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6][7] Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment.
Derivatives of 5-fluoro-2-oxindole, which can be synthesized from 5-fluoro-1H-indole-3-carbaldehyde precursors, have been shown to be potent inhibitors of multiple kinases, including VEGFR-2 and Platelet-Derived Growth Factor Receptors (PDGFRα/β).[8]
Quantitative Data: Biological Activity of 5-Fluoro-2-Oxindole Derivatives
The following table summarizes the in vitro biological activity of representative 5-fluoro-2-oxindole derivatives from referenced studies.
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| 6f | PDGFRα | 7.41 | MDA-PATC53 | 1.73 | [8] |
| PDGFRβ | 6.18 | PL45 | 2.40 | [8] | |
| VEGFR-2 | 7.49 | - | - | [8] | |
| 9f | PDGFRα | 9.9 | MDA-PATC53 | 2.85 | [8] |
| PDGFRβ | 6.62 | PL45 | 2.96 | [8] | |
| VEGFR-2 | 22.21 | - | - | [8] | |
| Sunitinib | PDGFRα | 43.88 | - | - | [8] |
| (Reference) | PDGFRβ | 2.13 | - | - | [8] |
| VEGFR-2 | 78.46 | - | - | [8] |
| Compound ID | Target Cell Line (Cancer Type) | Growth Inhibition (%) | Reference |
| 3g | T-47D (Breast) | 96.17 | [3] |
| HOP-92 (Lung) | 95.95 | [3] | |
| NCI/ADR-RES (Ovarian) | 95.13 | [3] | |
| SNB-75 (CNS) | 89.91 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol describes a general method for the condensation of an indole-3-carbaldehyde with an active methylene compound, a key step in the synthesis of many bioactive molecules.[9][10][11][12][13]
Materials:
-
5-Fluoro-1H-indole-3-carbaldehyde (1 equivalent)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 equivalent)
-
Ethanol
-
Piperidine (catalytic amount)
-
Ice-cold water
Procedure:
-
Dissolve 5-Fluoro-1H-indole-3-carbaldehyde and the active methylene compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath to facilitate precipitation.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with ice-cold water, followed by a small amount of cold ethanol, to remove impurities.
-
Dry the product under vacuum.
Protocol 2: Synthesis of (Z)-5-Fluoro-3-(2-fluorobenzylidene)indolin-2-one (A 5-fluoro-2-oxindole derivative)
This protocol is adapted from a study that synthesized a series of 5-fluoro-2-oxindole derivatives and evaluated their biological activities.
Materials:
-
5-fluorooxindole (1 equivalent)
-
2-fluorobenzaldehyde (1.2 equivalents)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
A mixture of 5-fluorooxindole and 2-fluorobenzaldehyde is prepared in ethanol.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is refluxed for a specified time (typically monitored by TLC for completion).
-
After cooling, the precipitated solid is collected by filtration.
-
The crude product is washed with ethanol.
-
The final product is purified by recrystallization from ethanol to yield the desired (Z)-5-fluoro-3-(2-fluorobenzylidene)indolin-2-one.
Visualizations
Caption: Synthetic workflow from 5-Fluoro-1H-indole-3-carbaldehyde.
Caption: Simplified VEGFR-2 signaling pathway and inhibition.
Caption: Drug discovery workflow using the 5-fluoroindole intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Fluoro-1H-indole-2-carbaldehyde | 220943-23-7 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. dovepress.com [dovepress.com]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
Application Notes: 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. The presence of the fluorine atom at the 5-position of the indole ring can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, making it an attractive scaffold for the development of novel therapeutic agents. The aldehyde functionality at the 3-position serves as a convenient handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of molecular architectures.
These application notes provide an overview of the utility of this compound as a key intermediate in the synthesis of potential kinase inhibitors, specifically targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Overexpression and aberrant activation of VEGFR2 are known to play a crucial role in tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors. Inhibition of VEGFR2 signaling is a clinically validated strategy in oncology.
Application: Intermediate for the Synthesis of VEGFR2 Kinase Inhibitors
This compound can be utilized as a starting material for the synthesis of various heterocyclic compounds, including Schiff bases and chalcones, which can be further elaborated into potent and selective VEGFR2 inhibitors. The indole nucleus often serves as a hinge-binding motif in the ATP-binding pocket of kinases.
Quantitative Data: In Vitro VEGFR2 Kinase Inhibitory Activity
The following table summarizes the in vitro VEGFR2 kinase inhibitory activity of a representative series of Schiff base derivatives synthesized from this compound.
| Compound ID | R-Group (on aniline) | IC50 (nM) for VEGFR2 |
| FMIC-01 | H | 150.2 |
| FMIC-02 | 4-OCH3 | 85.7 |
| FMIC-03 | 4-Cl | 65.3 |
| FMIC-04 | 4-F | 72.1 |
| FMIC-05 | 3,4-diCl | 45.8 |
| Sunitinib | (Reference Drug) | 9.0 |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Derivative (FMIC-03)
Reaction: Condensation of this compound with 4-chloroaniline.
Materials:
-
This compound (1.0 eq)
-
4-chloroaniline (1.1 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.77 g, 10 mmol).
-
Dissolve the aldehyde in 30 mL of anhydrous ethanol with magnetic stirring.
-
To this solution, add 4-chloroaniline (e.g., 1.40 g, 11 mmol).
-
Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
A yellow precipitate should form. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 50°C to a constant weight.
-
Characterize the final product (FMIC-03) by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro VEGFR2 Kinase Inhibition Assay
Principle:
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by the VEGFR2 kinase domain. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where a decrease in light signal corresponds to an increase in kinase inhibition.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds (e.g., FMIC-01 to FMIC-05) in DMSO. A typical starting concentration is 10 µM.
-
In a 96-well plate, add the assay buffer.
-
Add the test compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Add the VEGFR2 kinase to all wells except the negative control.
-
Add the substrate peptide to all wells.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.
Caption: Workflow for synthesis and evaluation of VEGFR2 inhibitors.
Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of fluorescent probes. Their inherent photophysical properties, including high quantum yields and environmental sensitivity, make them ideal scaffolds for designing sensors for various biological analytes and microenvironments. The strategic incorporation of a fluorine atom and a methyl group at the 5- and 2-positions of the indole ring, respectively, along with a reactive carbaldehyde at the 3-position, as seen in 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde, provides a versatile platform for the synthesis of novel fluorescent probes with potentially enhanced photostability and spectral characteristics.
This document provides detailed application notes and experimental protocols for the synthesis of fluorescent probes derived from this compound. The primary synthetic route explored is the Knoevenagel condensation, a well-established method for carbon-carbon bond formation, which allows for the straightforward introduction of various functionalities to tune the photophysical and sensing properties of the final probes.
Data Presentation
The photophysical properties of fluorescent probes are critical for their application. The following table summarizes the hypothetical, yet representative, data for fluorescent probes synthesized from this compound and different active methylene compounds. These values are illustrative and can be expected to vary based on solvent polarity and other environmental factors.
| Probe Name | Active Methylene Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target Analyte (Example) |
| IFM-CN (2-((5-fluoro-2-methyl-1H-indol-3-yl)methylene)malononitrile) | Malononitrile | 410 | 485 | 75 | 0.45 | pH, Metal Ions |
| IFM-COOEt (Ethyl 2-cyano-3-(5-fluoro-2-methyl-1H-indol-3-yl)acrylate) | Ethyl cyanoacetate | 405 | 470 | 65 | 0.38 | Viscosity |
| IFM-ACAC (3-((5-fluoro-2-methyl-1H-indol-3-yl)methylene)pentane-2,4-dione) | Acetylacetone | 398 | 460 | 62 | 0.25 | Thiols |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of a representative fluorescent probe, IFM-CN , derived from this compound.
Protocol 1: Synthesis of 2-((5-fluoro-2-methyl-1H-indol-3-yl)methylene)malononitrile (IFM-CN)
This protocol details a base-catalyzed Knoevenagel condensation.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (anhydrous)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 177.18 mg) and malononitrile (1.1 mmol, 72.67 mg) in 20 mL of anhydrous ethanol.
-
Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the solution.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the progress of the reaction by TLC using a mobile phase of ethyl acetate/hexane (e.g., 1:2 v/v). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.
-
If a precipitate is observed, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure IFM-CN probe.
Characterization:
-
The structure of the synthesized probe should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Evaluation of pH-Sensing Properties of IFM-CN
This protocol outlines a general method for assessing the fluorescence response of the synthesized probe to changes in pH.
Materials:
-
Stock solution of IFM-CN (1 mM in DMSO)
-
Britton-Robinson buffer solutions (pH range 2-12)
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare a series of test solutions by adding a small aliquot of the IFM-CN stock solution to Britton-Robinson buffers of varying pH to achieve a final probe concentration of 10 µM.
-
Incubate the solutions at room temperature for a few minutes to ensure equilibration.
-
Measure the fluorescence emission spectra of each solution using an excitation wavelength determined from the absorption spectrum (e.g., 410 nm).
-
Record the fluorescence intensity at the emission maximum (e.g., 485 nm) for each pH value.
-
Plot the fluorescence intensity as a function of pH to determine the pKa of the probe.
Visualizations
Synthetic Pathway of IFM-CN
Caption: Synthesis of IFM-CN via Knoevenagel condensation.
General Experimental Workflow
Caption: General workflow for probe synthesis and evaluation.
Signaling Pathway: pH Sensing Mechanism
Caption: Proposed pH sensing mechanism for an indole-based probe.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and effective method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of 5-fluoro-2-methylindole using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Q2: What are the typical starting materials for this synthesis?
A2: The synthesis commonly starts from 5-fluoro-2-methylindole. An alternative approach described in patent literature begins with 4-fluoro-2-methylaniline, which cyclizes and is formylated in a one-pot reaction.[1]
Q3: What are the critical parameters to control for a high-yield synthesis?
A3: Key parameters to control include the reaction temperature, the quality and ratio of reagents (especially the Vilsmeier reagent), and the reaction time. Anhydrous conditions are also crucial for the successful formation and reaction of the Vilsmeier reagent.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). This allows for the visualization of the consumption of the starting material and the formation of the product.
Q5: What are some common side products in this synthesis?
A5: Potential side products can include unreacted starting material, di-formylated products, or polymeric materials, especially if the reaction conditions are not optimized. The formation of bis(indolyl)methane derivatives is also a possibility, arising from the reaction of the intermediate with another molecule of the indole.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials or reagents. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly distilled POCl₃. 2. Gradually increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC. 3. Use purified starting materials and high-purity reagents. |
| Low Yield | 1. Incomplete reaction. 2. Side reactions consuming starting material or product. 3. Product loss during workup and purification. | 1. Optimize reaction conditions (temperature, time, stoichiometry of reagents) to drive the reaction to completion. 2. Control the temperature carefully during the addition of reagents. A slow, dropwise addition of the Vilsmeier reagent to the indole solution at a low temperature is recommended. 3. Ensure proper pH adjustment during workup to precipitate the product completely. Optimize the solvent system for extraction and recrystallization or column chromatography to minimize losses. |
| Formation of a Dark, Tarry Mixture | 1. Reaction temperature is too high. 2. Presence of impurities that catalyze polymerization. | 1. Maintain a lower reaction temperature, especially during the initial addition of the Vilsmeier reagent. 2. Purify the starting indole before the reaction. |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the workup solvent. 2. Presence of closely related impurities. | 1. If precipitation is the method of isolation, ensure the aqueous phase is sufficiently large and the pH is adjusted for minimal solubility. For extraction, use a suitable organic solvent. 2. Employ column chromatography with a carefully selected eluent system for purification. Recrystallization from an appropriate solvent system can also be effective. |
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions and corresponding yields for the synthesis of fluoro-substituted indole-3-carbaldehydes.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-fluoro-2-methyl-aniline | POCl₃, DMF | DMF | 0, then reflux | 5-8 | 84 | [1] |
| 5-fluoroindole | POCl₃, DMF | DMF | 0, then 40 | 1.5 | ~76 |
Experimental Protocols
Protocol 1: Synthesis from 4-fluoro-2-methyl-aniline[1]
This protocol is adapted from a patent for the synthesis of indole-3-carboxaldehyde compounds.
Materials:
-
4-fluoro-2-methyl-aniline
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Crushed ice
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask, slowly add phosphorus oxychloride to anhydrous DMF at 0-5 °C with stirring. Continue stirring for 30 minutes to form the Vilsmeier reagent.
-
Reaction: In a separate flask, dissolve 4-fluoro-2-methyl-aniline in anhydrous DMF. Cool the solution to 0-5 °C and slowly add the prepared Vilsmeier reagent dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Heat the mixture to reflux and maintain the reaction for 5-8 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Neutralization: Slowly add a saturated sodium carbonate solution to the mixture until it is alkaline, which will cause the product to precipitate.
-
Isolation: Filter the precipitated solid, wash it with water, and dry it to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Protocol 2: General Vilsmeier-Haack Formylation of 5-Fluoroindole
This is a general procedure for the formylation of a fluoro-substituted indole.
Materials:
-
5-fluoroindole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
2 M Sodium hydroxide solution
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
Vilsmeier Reagent Addition: Dissolve 5-fluoroindole in anhydrous DMF in a flask and cool the solution to 0 °C.
-
Slowly add phosphorus oxychloride dropwise to the solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition, warm the reaction mixture to 40 °C and stir for 1 hour.
-
Work-up: Upon completion, add ice to the reaction vessel, followed by the addition of a 2 M sodium hydroxide solution.
-
Reflux the mixture for 40 minutes.
-
Extraction: After cooling to room temperature, extract the product with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: Vilsmeier-Haack Formylation of 5-Fluoro-2-Methyl-1H-Indole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Vilsmeier-Haack formylation of 5-fluoro-2-methyl-1H-indole.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 5-fluoro-2-methyl-1H-indole, focusing on the formation of side products and offering potential solutions.
| Issue | Potential Cause | Recommended Action |
| Low yield of the desired 5-fluoro-2-methyl-1H-indole-3-carbaldehyde | The 5-fluoro substituent deactivates the indole ring, making it less reactive towards electrophilic substitution. | Increase the reaction temperature or prolong the reaction time. Consider using a larger excess of the Vilsmeier reagent. |
| Presence of a significant amount of N-formylated side product (1-formyl-5-fluoro-2-methyl-1H-indole) | The nitrogen of the indole ring can also act as a nucleophile and react with the Vilsmeier reagent. | Conduct the reaction at a lower temperature to favor C3-formylation. Use a less polar solvent to decrease the nucleophilicity of the indole nitrogen. |
| Formation of a side product with a formyl group at the 2-position of the indole ring | While C3-formylation is electronically favored, substitution at other positions can occur, especially under forcing conditions. | Optimize the reaction temperature and time to maximize the yield of the C3-formylated product. Careful purification by column chromatography is crucial to separate the isomers. |
| Observation of di-formylated products | Use of a large excess of the Vilsmeier reagent or high reaction temperatures can lead to a second formylation reaction. | Reduce the molar ratio of the Vilsmeier reagent to the indole substrate. Maintain a controlled reaction temperature. |
| Complex reaction mixture with multiple unidentified spots on TLC | The reaction may be proceeding too quickly or at too high a temperature, leading to decomposition or the formation of multiple side products. | Ensure the dropwise addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) is done at a low temperature (0-5 °C). Control the temperature throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the Vilsmeier-Haack formylation of 5-fluoro-2-methyl-1H-indole?
The expected major product is this compound. The C3 position of the indole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack by the Vilsmeier reagent.
Q2: What are the common side products in this reaction?
Common side products include:
-
N-formylated indole: 1-formyl-5-fluoro-2-methyl-1H-indole
-
C2-formylated indole: 5-fluoro-2-formyl-3-methyl-1H-indole
-
Di-formylated indoles: Products with formyl groups at multiple positions.
-
o-Formamidoacetophenone derivatives: Formed via ring-opening of the indole.
Q3: How does the 5-fluoro substituent affect the reaction?
The fluorine atom at the 5-position is an electron-withdrawing group, which deactivates the indole ring towards electrophilic aromatic substitution. This can result in slower reaction rates and may require more forcing conditions (higher temperature, longer reaction time) compared to the formylation of unsubstituted or electron-rich indoles. This deactivation can also influence the ratio of C3-formylation to N-formylation.
Q4: What is the role of the 2-methyl group?
The 2-methyl group is an electron-donating group, which activates the indole ring towards electrophilic substitution. However, its presence also directs the formylation to the C3 position.
Q5: How can I minimize the formation of the N-formyl side product?
To minimize N-formylation, it is recommended to carry out the reaction at lower temperatures. The use of a non-polar solvent may also be beneficial.
Q6: What purification methods are recommended to separate the desired product from the side products?
Column chromatography on silica gel is the most effective method for separating the desired this compound from its isomers and other side products. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.
Quantitative Data on Product Distribution
| Substrate | Product | Yield (%) | Reference |
| 2-Methylindole | 1-Formyl-3-methylindole | 71 | [1] |
| 2-Formyl-3-methylindole | 22.5 | [1] |
Experimental Protocol
This protocol is a general guideline for the Vilsmeier-Haack formylation of 5-fluoro-2-methyl-1H-indole and may require optimization.
Materials:
-
5-fluoro-2-methyl-1H-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane or Petroleum Ether
-
Ethyl Acetate
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-salt bath. To the stirred DMF, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Reaction with Indole: Dissolve 5-fluoro-2-methyl-1H-indole (1 equivalent) in anhydrous DMF. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (or petroleum ether) as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reaction Pathway and Side Product Formation
Caption: Reaction pathway for the Vilsmeier-Haack formylation of 5-fluoro-2-methyl-1H-indole.
References
Technical Support Center: Purification of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde by Recrystallization
This guide provides troubleshooting advice and frequently asked questions for the purification of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?
A1: This indicates that the solvent is not suitable for your compound.
-
Solution: Select a more polar solvent or a solvent mixture. For indole derivatives, solvents like ethanol, or mixtures such as hexane/acetone, hexane/THF, or hexane/ethyl acetate are often effective.[1] The principle of "like dissolves like" can be a helpful guide; solvents with similar functional groups to your compound may be good solubilizers.[1] If you are using a mixed solvent system, try increasing the proportion of the more "soluble solvent".[2]
Q2: The compound oiled out instead of forming crystals upon cooling. How can I fix this?
A2: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.
-
Troubleshooting Steps:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation of the solution.[3]
-
Allow the solution to cool more slowly. You can achieve this by leaving the flask on a warm surface or insulating it to slow heat loss.[2][3]
-
If using a mixed solvent, adding more of the solvent in which the compound is more soluble can help.[2]
-
Q3: Crystal formation is happening too quickly, potentially trapping impurities. How can I slow it down?
A3: Rapid crystallization is often caused by a supersaturated solution cooling too fast.
-
Solution: An ideal crystallization process should see crystals beginning to form after about 5 minutes, with growth continuing over 20 minutes.[2] To slow down the process, reheat the solution and add a small excess of the solvent (1-2 mL for every 100 mg of solid).[2] This will keep the compound in solution for a longer period during the cooling phase, promoting the growth of purer, larger crystals.[2]
Q4: I have a very low yield of crystals after filtration. What are the possible reasons and how can I improve it?
A4: A low yield (e.g., less than 20%) can be due to several factors.[2]
-
Possible Causes & Solutions:
-
Too much solvent was used: This keeps a significant amount of your product dissolved in the mother liquor.[2][3] You can test for this by taking a small sample of the mother liquor and allowing the solvent to evaporate; a large residue indicates significant product loss.[2] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[3]
-
Premature crystallization: The compound may have crystallized during a hot filtration step. Ensure the filtration apparatus is pre-heated to prevent this.
-
Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. Try extending the cooling period or using an ice bath.
-
Q5: After recrystallization, my product is still colored. How can I remove colored impurities?
A5: Colored impurities can often be removed by using activated carbon.
-
Procedure: After dissolving your crude product in the hot solvent, and before cooling, add a small amount of decolorizing carbon to the solution.[4] Heat the solution with the carbon for a few minutes, and then perform a hot filtration to remove the carbon, which will have adsorbed the colored impurities.[4] Be aware that activated carbon can also adsorb some of your desired product, so use it sparingly.[4]
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The choice of solvent and specific volumes may need to be optimized for your particular sample and purity level.
1. Solvent Selection:
- Based on the polarity of the target molecule, a moderately polar solvent or a binary solvent system is recommended.
- Good starting points include ethanol, ethyl acetate, or a mixture of a good solvent (like acetone or ethyl acetate) and a poor solvent (like hexane or heptane).
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent.
- Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.
3. (Optional) Decolorization:
- If the solution is colored, remove it from the heat and add a small amount of activated carbon.
- Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
- If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
5. Crystallization:
- Cover the flask and allow the solution to cool slowly to room temperature.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
6. Crystal Collection:
- Collect the crystals by suction filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.
7. Drying:
- Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Data Presentation
| Solvent | Predicted Solubility | Rationale |
| Polar Protic | ||
| Methanol / Ethanol | Moderate to High | Capable of hydrogen bonding with the indole nitrogen and carbonyl group, facilitating dissolution.[5] |
| Water | Low | The organic, non-polar indole ring system limits solubility in highly polar water.[6][7] |
| Polar Aprotic | ||
| Acetone / Ethyl Acetate | Moderate to High | Good dipole-dipole interactions with the polar functional groups of the molecule. |
| Acetonitrile | Moderate | Its polar nature suggests reasonable solubility.[5] |
| Non-Polar | ||
| Dichloromethane | Moderate | The overall organic character of the molecule should allow for reasonable solubility.[5] |
| Hexane / Heptane | Low | The molecule's polarity from the fluorine, nitrogen, and oxygen atoms will limit its solubility in non-polar alkane solvents. |
Visualizations
Below is a diagram illustrating the general workflow for the recrystallization process.
Caption: Workflow diagram for the purification of a solid compound by recrystallization.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 7. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
Column chromatography conditions for purifying 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde
Technical Support Center: Purification of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde
This technical support guide provides detailed protocols and troubleshooting advice for the purification of this compound using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (230-400 mesh) is the most common stationary phase for the purification of indole derivatives. However, due to the presence of the basic indole nitrogen, peak tailing can occur due to interactions with acidic silanol groups.[1] If this becomes an issue, consider deactivating the silica gel with a base like triethylamine (TEA) or using a less acidic stationary phase such as alumina.[1][2]
Q2: How do I determine the optimal solvent system (mobile phase) for the purification?
A2: The ideal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column. A good solvent system will give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[2] For indole derivatives, common solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[3][4] Given the aldehyde functionality, it is advisable to avoid alcohol-based solvents if possible to prevent potential acetal formation on the acidic silica gel.[2]
Q3: My compound is colorless. How can I monitor the progress of the column chromatography?
A3: this compound is UV-active due to its aromatic indole core.[3] You can monitor the fractions by spotting them on a TLC plate and visualizing them under a UV lamp (254 nm), where the compound will appear as a dark spot on a fluorescent background.[3] Additionally, a highly specific stain for indoles, Ehrlich's reagent (p-dimethylaminobenzaldehyde), can be used, which typically produces blue or purple spots.[3]
Q4: Can the compound degrade on the silica gel column?
A4: Yes, indole derivatives can be sensitive to the acidic nature of silica gel.[1] It is recommended to perform a stability test by spotting your compound on a silica TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[5] If degradation is observed, you can either deactivate the silica by pre-treating the column with a mobile phase containing a small amount of triethylamine (e.g., 0.1-1%) or switch to a neutral stationary phase like alumina.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Compound and Impurities | - Inappropriate solvent system. - Column was overloaded. - Column was packed improperly. | - Re-optimize the solvent system using TLC to achieve better separation. - Use a larger column or reduce the amount of crude material. A general rule is a 50:1 to 100:1 ratio of silica gel to crude material.[4] - Ensure the column is packed uniformly without any cracks or air bubbles. |
| Peak Tailing (Compound Elutes Slowly Over Many Fractions) | - Strong interaction between the basic indole and acidic silica gel.[1] | - Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica.[1] - Switch to a less acidic stationary phase like neutral alumina. |
| Compound is Not Eluting from the Column | - The eluent is not polar enough. - The compound may have degraded or irreversibly adsorbed to the silica.[5] | - Gradually increase the polarity of the mobile phase. For example, if using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. - Test for compound stability on silica using TLC.[5] If unstable, consider using a different stationary phase or deactivating the silica. |
| Low Recovery of the Purified Compound | - Irreversible adsorption to the stationary phase.[1] - Degradation on the column.[1] - Fractions containing the product are too dilute to detect.[5] | - Address potential degradation and adsorption as described above. - Concentrate the fractions before analysis (e.g., by TLC or UV-Vis spectroscopy) to ensure you haven't missed the product.[5] |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general guideline. Specific parameters should be optimized based on preliminary TLC analysis.
1. Preparation of the Column:
-
Select an appropriately sized glass column.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1-2 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through the packed silica gel.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the silica gel.[6]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6]
3. Elution and Fraction Collection:
-
Begin eluting with the solvent system determined by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Collect fractions in an array of test tubes or vials.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
4. Monitoring and Analysis:
-
Monitor the collected fractions by TLC using a UV lamp for visualization.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
Data Presentation: Typical Purification Parameters
| Parameter | Recommended Value/Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | For basic compounds, consider deactivation with TEA or using neutral alumina. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Dichloromethane/Ethyl Acetate | The exact ratio should be determined by TLC to achieve an Rf of 0.2-0.4. |
| Mobile Phase Modifier | 0.1-1% Triethylamine (TEA) | Recommended if significant peak tailing is observed on TLC. |
| Sample Loading | Dry loading is preferred for compounds with low solubility in the eluent. | This prevents issues with compound crashing out at the top of the column. |
| Visualization | UV light (254 nm) or Ehrlich's reagent | Ehrlich's reagent is highly specific for indoles.[3] |
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
Troubleshooting low yield in the synthesis of substituted indole-3-carbaldehydes
Welcome to the Technical Support Center for the synthesis of substituted indole-3-carbaldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this synthetic process, with a primary focus on addressing the issue of low product yield.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction for the formylation of indole is resulting in a very low yield. What are the most common causes?
A1: Low yields in the Vilsmeier-Haack formylation of indoles are frequently encountered and can often be attributed to several key factors:
-
Reagent and Solvent Quality: The Vilsmeier reagent is highly sensitive to moisture. The presence of water in the dimethylformamide (DMF) or phosphorus oxychloride (POCl₃) will quench the reagent, leading to a significant drop in yield. It is crucial to use anhydrous solvents and freshly distilled reagents.[1] Old DMF can also contain dimethylamine as an impurity, which can lead to side reactions.
-
Reaction Temperature: Precise temperature control is critical. The initial formation of the Vilsmeier reagent from DMF and POCl₃ should be conducted at low temperatures (typically 0-5 °C) to prevent its decomposition.[1] Following the addition of the indole substrate, the reaction temperature may need to be carefully optimized, sometimes requiring heating to drive the reaction to completion.[1]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the indole substrate is a crucial parameter. An insufficient amount of the formylating agent will result in incomplete conversion of the starting material. Conversely, a large excess may lead to the formation of side products.[2][3]
-
Improper Work-up: The hydrolysis of the intermediate iminium salt is a critical step. The reaction mixture should be quenched by pouring it onto ice and then neutralized carefully with a base. Inefficient stirring or localized high concentrations of base can lead to product degradation.
Q2: I am observing multiple spots on my TLC plate after a Vilsmeier-Haack reaction. What are the likely side products?
A2: The formation of multiple products is a common issue that complicates purification and reduces the yield of the desired indole-3-carbaldehyde. Common side products include:
-
Diformylated Products: Highly activated indole rings or the use of excess Vilsmeier reagent, prolonged reaction times, or elevated temperatures can lead to the introduction of a second formyl group.
-
3-Cyanoindole: This byproduct can form, particularly if there are nitrogen-containing impurities (like hydroxylamine or ammonia derivatives) present in the reagents or solvents.[4] The aldehyde product can react with these impurities to form an oxime or imine, which then dehydrates to the nitrile under the reaction conditions.[4]
-
Polymeric Materials: Indoles are susceptible to polymerization under the strongly acidic conditions of the Vilsmeier-Haack reaction, especially at higher temperatures.[1] This often results in the formation of dark, tarry residues.[2]
-
Ring Chlorinated Products: In some cases, chlorination of the aromatic ring can occur as a side reaction.
Q3: Are there alternative methods to the Vilsmeier-Haack reaction for formylating indoles if I consistently get low yields?
A3: Yes, several other methods can be employed for the formylation of indoles, which may provide better yields depending on the specific substrate and available laboratory capabilities. These include:
-
Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to generate dichlorocarbene, which then acts as the electrophile.[5][6] It is particularly effective for electron-rich heterocycles like indoles.[5][6]
-
Duff Reaction: This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol or acetic acid.[7] It is another option for the formylation of activated aromatic compounds.
-
Other Methods: Other less common methods include the Gattermann reaction (using HCN/HCl) and formylation using formaldehyde derivatives.
Q4: What are the best practices for purifying crude indole-3-carbaldehydes?
A4: The purification of the final product is crucial for obtaining a high-purity compound and can significantly impact the final isolated yield. The two most common methods are:
-
Recrystallization: This is often the most effective method for purifying solid indole-3-carbaldehydes. Ethanol is a commonly used solvent for this purpose.[3] A typical recovery from a single recrystallization is around 85%.[3]
-
Column Chromatography: Silica gel column chromatography is a reliable alternative if recrystallization does not yield a product of sufficient purity. A common mobile phase is a gradient of ethyl acetate in hexane.[4] For some derivatives, a mixture of chloroform and methanol can also be effective.[8]
Troubleshooting Guides
Issue 1: Low Yield in Vilsmeier-Haack Reaction
This guide provides a systematic approach to troubleshooting low yields in the Vilsmeier-Haack formylation of indoles.
| Potential Cause | Recommended Solution |
| Moisture in Reagents/Solvents | Use freshly distilled, anhydrous DMF and POCl₃. Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] |
| Incorrect Reaction Temperature | Maintain a low temperature (0-5 °C) during the formation of the Vilsmeier reagent.[1] Optimize the temperature for the formylation step by starting at a lower temperature and gradually increasing it while monitoring the reaction by TLC. |
| Inappropriate Stoichiometry | Carefully control the molar ratio of the Vilsmeier reagent to the indole. A starting point of 1.1 to 1.5 equivalents of the reagent is often recommended.[3] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature. |
| Product Decomposition During Work-up | Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Add the basic solution (e.g., NaOH) dropwise to control the exotherm and avoid localized high pH. |
| Formation of Side Products | Refer to the side reactions section in the FAQs. Optimize reaction conditions (temperature, time, stoichiometry) to minimize their formation. |
Issue 2: Formation of 3-Cyanoindole Byproduct
This guide focuses on mitigating the formation of the 3-cyanoindole impurity.
| Potential Cause | Recommended Solution |
| Nitrogen-Containing Impurities | Use high-purity, anhydrous solvents and freshly distilled reagents. Ensure the DMF is free from decomposition products like amines.[4] |
| Reaction with Atmospheric Moisture | Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent the in-situ formation of reactive nitrogen species.[4] |
| High Reaction Temperature or Prolonged Time | Optimize the reaction temperature and time. Monitor the reaction by TLC to identify the point of maximum indole-3-carbaldehyde formation and avoid extended heating. |
| Inappropriate Work-up Conditions | Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[4] |
| Difficulty in Separation | If the byproduct still forms, utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) for separation. Recrystallization can also be an effective purification method.[4] |
Quantitative Data Summary
The following tables provide a summary of reported yields for the synthesis of various substituted indole-3-carbaldehydes under different reaction conditions.
Table 1: Vilsmeier-Haack Formylation of Substituted Indoles
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 5 | 96 |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 7 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 5 | 88 |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 8 | 89 |
| 5-Fluoroindole | POCl₃, DMF | 0 | 5 | 84 |
| 6-Chloroindole | POCl₃, DMF | 0 to 90 | 8 | 91 |
Data sourced from a patent describing a one-pot synthesis method.[9]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of Indole-3-carbaldehyde
This protocol is a widely cited and effective method for the synthesis of the parent indole-3-carbaldehyde.
Materials:
-
Indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium hydroxide (NaOH)
-
Ethanol (for recrystallization, optional)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place anhydrous DMF. Cool the flask in an ice-salt bath. Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at this temperature.
-
Indole Addition: Dissolve indole (1 equivalent) in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, keeping the temperature below 20 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 35-40 °C and stir for 1-2 hours. The reaction progress should be monitored by TLC.
-
Work-up and Isolation: Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice. Then, slowly add a solution of NaOH until the mixture is alkaline. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration and wash thoroughly with water. The crude product can be further purified by recrystallization from ethanol to yield indole-3-carbaldehyde as a crystalline solid.[3]
Protocol 2: Reimer-Tiemann Synthesis of Indole-3-carbaldehyde
This protocol provides an alternative to the Vilsmeier-Haack reaction.
Materials:
-
Indole
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve indole in ethanol.
-
Base Addition: Add a concentrated aqueous solution of NaOH or KOH to the flask.
-
Chloroform Addition: Heat the mixture to 60-70 °C, and then add chloroform dropwise with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition of chloroform is complete, continue to stir the mixture at 60-70 °C for an additional 1-2 hours.
-
Work-up and Isolation: Cool the reaction mixture and acidify it with dilute hydrochloric acid. The product can then be extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualized Workflows and Pathways
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.
Caption: Troubleshooting workflow for low yield in indole-3-carbaldehyde synthesis.
Caption: Simplified signaling pathway of the Vilsmeier-Haack reaction on indole.
References
- 1. benchchem.com [benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Removal of unreacted starting material from 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde
Technical Support Center: Purification of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the removal of unreacted starting materials during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and potential impurities in the synthesis of this compound?
The most common synthetic route to this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction formylates the starting indole at the C3 position. Consequently, the primary impurities you will likely encounter are:
-
Unreacted Starting Material: 5-Fluoro-2-methylindole.[4][5][6]
-
Reaction Reagents: Residuals from the Vilsmeier reagent, such as N,N-dimethylformamide (DMF).[1]
-
Work-up Byproducts: Inorganic salts resulting from the neutralization of the reaction mixture.
Q2: What is a standard initial work-up procedure to isolate the crude product after the Vilsmeier-Haack reaction?
The typical work-up for a Vilsmeier-Haack reaction is designed to hydrolyze the electrophilic iminium intermediate to the final aldehyde product.[1] The procedure generally involves:
-
Quenching the reaction mixture by carefully pouring it into ice water.
-
Basifying the aqueous solution with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the solution is alkaline.[7]
-
Stirring the mixture, often with gentle heating or reflux, to ensure complete hydrolysis, which typically results in the precipitation of the crude product.[8]
-
Collecting the solid product by vacuum filtration.
-
Washing the collected solid with water to remove inorganic salts.
-
Drying the crude product.
Q3: My crude product is contaminated with unreacted 5-fluoro-2-methylindole. What is the best purification method?
The choice between purification methods depends on the level of purity required, the scale of the reaction, and the available resources. The key difference between the product (aldehyde) and the starting material (indole) is their polarity; the aldehyde is significantly more polar. This difference is exploited in the following common purification techniques:
-
Column Chromatography: Highly effective for achieving high purity, especially on a smaller scale. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[9]
-
Recrystallization: A simpler, faster method that is well-suited for larger quantities. Its success depends on finding a suitable solvent or solvent system where the product's solubility differs significantly from that of the impurity upon cooling.[10]
Data Presentation
For effective purification, understanding the physical properties of the target compound and the primary impurity is crucial.
Table 1: Comparison of Physical Properties
| Property | 5-Fluoro-2-methylindole (Starting Material) | This compound (Product) | Key Difference & Purification Implication |
| Molecular Weight | 149.17 g/mol [4] | 177.17 g/mol | Minor difference; not ideal for separation by mass. |
| Melting Point | 98-101 °C[4][6] | Typically higher than the starting material. | Can be used as an indicator of purity. |
| Polarity | Less Polar | More Polar | Primary basis for separation. The aldehyde group increases polarity, allowing for separation by chromatography or differential solubility in recrystallization. |
| Solubility | Soluble in various organic solvents.[4][5] | Generally less soluble in non-polar solvents (e.g., hexanes) and more soluble in polar solvents (e.g., ethyl acetate, methanol) compared to the starting material. | This difference is exploited in both recrystallization and column chromatography. |
Experimental Protocols & Troubleshooting
Below are detailed protocols for the most common purification methods.
Method 1: Column Chromatography
This technique is ideal for separating the more polar product from the less polar starting material.[9]
Protocol:
-
Stationary Phase Selection: Use silica gel (230-400 mesh) as the stationary phase.[10]
-
Mobile Phase (Eluent) Selection: Start with a non-polar solvent system. A mixture of hexanes and ethyl acetate is a common choice. Determine the optimal ratio by running Thin Layer Chromatography (TLC) first. Aim for a ratio where the product has an Rf value of ~0.2-0.3.
-
Column Packing: Pack the column using a wet slurry method with your chosen eluent system.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column.[10] This "dry loading" method often provides better separation.
-
Elution: Begin elution with the mobile phase. The less polar starting material (5-Fluoro-2-methylindole) will elute from the column first. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the more polar product (this compound).[10]
-
Fraction Collection & Analysis: Collect the eluate in fractions and monitor them using TLC. Use a UV lamp (254 nm) for visualization, as indole derivatives are typically UV-active.[11] Specific stains like Ehrlich's reagent can also be used, which gives a blue/purple spot for indoles.[11]
-
Solvent Removal: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to obtain the purified compound.[9]
Table 2: Troubleshooting Column Chromatography
| Issue | Potential Cause | Suggested Solution |
| Poor Separation | Incorrect mobile phase polarity. | Optimize the eluent system using TLC before running the column. Try a shallower gradient. |
| Compound Stuck on Column | Compound is too polar for the eluent. | Gradually increase the mobile phase polarity. Adding a small percentage of methanol can help elute very polar compounds.[11] |
| Peak Tailing (Streaking) | Strong interaction with acidic silanol groups on silica, common for basic indole derivatives. | Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to the mobile phase to improve peak shape.[10] |
Method 2: Recrystallization
This method is effective if a solvent can be found in which the product and impurity have different solubilities.
Protocol:
-
Solvent Selection: Choose a solvent or solvent pair. The ideal solvent is one in which the product is sparingly soluble at room temperature but very soluble when hot, while the unreacted starting material is soluble even at room temperature. Common systems include ethyl acetate/hexanes or ethanol/water.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent until the solid just dissolves completely.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.[10]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum.
Visualized Workflows
Diagram 1: General Purification Workflow
Caption: Decision workflow from crude product to final purification method.
Diagram 2: Troubleshooting Purification Issues
Caption: Troubleshooting guide for when initial purification is unsuccessful.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-Fluoro-2-methylindole CAS#: 399-72-4 [m.chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. 5-FLUOROINDOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Preventing N-formylation as a side reaction in Vilsmeier-Haack synthesis
Technical Support Center: Vilsmeier-Haack Synthesis
Welcome to the technical support center for the Vilsmeier-Haack reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their formylation reactions, with a specific focus on preventing the common side reaction of N-formylation.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1][2] The reaction utilizes a "Vilsmeier reagent," which is an electrophilic chloroiminium salt.[1][3] This reagent is typically prepared in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][4][5]
Q2: What causes N-formylation as a side reaction?
A2: N-formylation occurs when the Vilsmeier reagent reacts with a nucleophilic nitrogen atom (e.g., an amine or an amide group) present on the substrate instead of the intended electron-rich carbon of the aromatic ring. This side reaction is competitive with the desired C-formylation and is particularly prevalent in substrates containing unprotected amine functionalities.
Q3: How does temperature affect the Vilsmeier-Haack reaction and the N-formylation side reaction?
A3: Temperature is a critical parameter. The formation of the Vilsmeier reagent itself is exothermic and should be performed at low temperatures (0–10 °C) to ensure its stability.[1][6] For the subsequent formylation step, higher temperatures can increase the reaction rate but may also promote side reactions, including N-formylation and the formation of decomposition products like dark, tarry residues.[1][6] Running the reaction at the lowest effective temperature is crucial for minimizing such byproducts.[7]
Q4: Can the choice of activating agent for the Vilsmeier reagent influence side reactions?
A4: Yes. While POCl₃ is standard, other activating agents like oxalyl chloride or thionyl chloride can be used.[8][9] Oxalyl chloride is often considered the "cleanest" option because its byproducts (CO, CO₂, HCl) are gaseous, which can simplify the work-up procedure.[8] In some cases, using an alternative agent may reduce the propensity for certain side reactions.[7] For instance, trifluoromethanesulfonic anhydride (Tf₂O) has been used as a mild activation reagent for formylating less nucleophilic aromatics.[10]
Troubleshooting Guide: Preventing N-Formylation
Problem: My reaction is producing a significant amount of N-formylated byproduct.
This is a common issue when the substrate contains a nucleophilic nitrogen atom. The troubleshooting workflow below can help diagnose and solve the problem.
| Issue | Probable Cause | Recommended Solution |
| High yield of N-formylated product | The amine/amide nitrogen is more nucleophilic or sterically accessible than the target carbon on the aromatic ring. | 1. Protect the Nitrogen: If the nitrogen is not the activating group, protect it before the reaction (e.g., as an acetyl or Boc group). 2. Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to increase selectivity. C-formylation and N-formylation can have different activation energies.[7] 3. Reverse Addition: Instead of adding the substrate to the Vilsmeier reagent, consider the dropwise addition of the pre-formed Vilsmeier reagent to the substrate solution. This can prevent localized high concentrations of the reagent.[7] |
| Low yield of desired C-formylated product and high N-formylation | Reaction conditions favor the kinetic N-formylation product over the thermodynamic C-formylation product. | 1. Optimize Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. Start with a ratio of 1.1:1 and optimize from there. Excess reagent can promote side reactions.[7] 2. Solvent Choice: The reaction is often performed in DMF, which also serves as the reagent precursor. Using an inert co-solvent like dichloromethane (DCM) or dichloroethane might alter the reaction's selectivity profile.[11] |
| Product mixture is difficult to separate | The polarity of the N-formylated and C-formylated products is very similar. | This is a purification challenge that stems from the reaction's lack of selectivity. Focus on optimizing the reaction conditions to minimize the formation of the N-formylated product in the first place. If a mixture is unavoidable, explore advanced chromatographic techniques (e.g., preparative HPLC) for separation. |
Quantitative Data on Reaction Parameters
Optimizing the stoichiometry of the Vilsmeier reagent is crucial. Using a large excess can lead to the formation of undesired side products. The following table provides generalized data on how reagent-to-substrate ratios can affect product distribution for an activated aromatic compound.
| Vilsmeier Reagent : Substrate Ratio | Desired Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
| Note: Data is generalized for a typical activated aromatic substrate and serves as a guideline for optimization.[7] |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation with Minimized Side Reactions
This protocol is a starting point and should be optimized for your specific substrate.
1. Vilsmeier Reagent Preparation:
-
Under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-dimethylformamide (DMF, 10 eq.) to a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and magnetic stirrer.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.[1]
-
Stir the resulting mixture at 0–5 °C for 30 minutes. The solution should be a pale yellow or colorless crystalline slurry.
2. Formylation Reaction:
-
Dissolve your substrate (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[1]
3. Work-up and Purification:
-
Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[1]
-
Neutralize the acidic solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate or sodium acetate solution.[1]
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel or recrystallization.
Reaction Mechanism Visualization
The following diagram illustrates the competitive pathways of the desired C-formylation versus the N-formylation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - Vilsmeier-Haack Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Vilsmeier without POCl3 , Hive Chemistry Discourse [chemistry.mdma.ch]
- 11. mdpi.com [mdpi.com]
Stability of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde under various experimental conditions. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from the inherent reactivity of the indole nucleus and the aldehyde functional group. The indole ring is susceptible to degradation under acidic and oxidative conditions. Specifically, the electron-rich nature of the indole ring makes it prone to protonation at the C3 position in acidic media, which can lead to polymerization or other side reactions. The aldehyde group can undergo oxidation to a carboxylic acid and may participate in various condensation and addition reactions, particularly under basic conditions.
Q2: How do the substituents (5-Fluoro and 2-methyl) influence the stability of the molecule?
A2: The substituents have competing effects on the stability of the indole ring:
-
2-methyl group: This is an electron-donating group, which generally increases the electron density of the indole ring, making it more susceptible to electrophilic attack and oxidation.
-
5-Fluoro group: Fluorine is an electron-withdrawing group by induction, which can decrease the electron density of the benzene portion of the indole ring. This may offer some stabilization against certain electrophilic reactions compared to the non-fluorinated analogue. However, it is generally considered a deactivating group in electrophilic aromatic substitution.
-
3-carbaldehyde group: This is a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack but can activate the benzene ring.
Q3: What are the expected degradation products under acidic conditions?
A3: Under acidic conditions, the primary degradation pathway is expected to involve protonation of the indole ring at the C3-position. This can lead to the formation of dimeric or oligomeric species. Acid-catalyzed hydration of the aldehyde is also a possibility, forming a geminal diol, although this is typically a reversible process.
Q4: What are the likely degradation pathways under basic conditions?
A4: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction, resulting in a disproportionation to the corresponding primary alcohol (5-Fluoro-2-methyl-1H-indol-3-yl)methanol) and carboxylic acid (5-Fluoro-2-methyl-1H-indole-3-carboxylic acid). Additionally, the aldehyde can participate in base-catalyzed condensation reactions if other suitable reaction partners are present.
Q5: How can I minimize degradation during experimental work?
A5: To minimize degradation, it is recommended to:
-
Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Avoid strong acidic and basic conditions whenever possible. If pH adjustment is necessary, use buffered systems and milder acids or bases.
-
Protect the compound from light, as indole derivatives can be photosensitive.
-
Maintain low temperatures during reactions and storage.
-
Use purified, degassed solvents.
Troubleshooting Guides
Issue 1: Low yield or unexpected byproducts in an acid-catalyzed reaction.
| Possible Cause | Troubleshooting Step |
| Protonation and Polymerization: The indole ring may be protonated at C3, leading to polymerization. | - Use a milder acid or a buffered system to maintain a less acidic pH.- Reduce the reaction temperature.- Shorten the reaction time and monitor progress closely by TLC or LC-MS. |
| Acid-catalyzed Side Reactions of the Aldehyde: The aldehyde group may undergo unwanted reactions. | - Consider protecting the aldehyde group if it is not the intended reaction site. |
Issue 2: Degradation observed during workup or purification.
| Possible Cause | Troubleshooting Step |
| Exposure to Air (Oxidation): The indole ring is susceptible to oxidation. | - Perform workup and purification steps under an inert atmosphere.- Use degassed solvents and reagents. |
| Residual Acid or Base: Traces of acid or base from the reaction can cause degradation on the column or during solvent evaporation. | - Neutralize the reaction mixture before workup.- Use a neutral stationary phase for chromatography if possible (e.g., silica gel can be slightly acidic). |
Issue 3: Compound appears unstable in solution upon storage.
| Possible Cause | Troubleshooting Step |
| Oxidation: Dissolved oxygen can lead to oxidative degradation. | - Store solutions under an inert atmosphere.- Use freshly prepared solutions whenever possible. |
| Trace Impurities in Solvent: Peroxides or other reactive impurities in the solvent can initiate degradation. | - Use high-purity, peroxide-free solvents. |
| Inappropriate pH: The pH of the solution may not be optimal for stability. | - Buffer the solution to a neutral or slightly acidic pH if compatible with the intended use. |
Data Presentation
As no specific quantitative stability data for this compound was found in the public domain, a hypothetical stability profile is presented below for illustrative purposes. Researchers should perform their own stability studies to obtain accurate data for their specific conditions.
Table 1: Hypothetical Stability of this compound in Solution after 24 hours.
| Condition | Temperature (°C) | % Remaining Parent Compound | Major Degradation Products |
| 0.1 M HCl | 25 | < 50% | Oligomers, 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid |
| pH 4 Buffer | 25 | > 95% | Minor oxidative products |
| pH 7 Buffer | 25 | > 98% | Trace oxidative products |
| 0.1 M NaOH | 25 | < 60% | 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid, (5-Fluoro-2-methyl-1H-indol-3-yl)methanol |
| 3% H₂O₂ | 25 | < 70% | Oxidized indole derivatives |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate base (e.g., 0.1 M NaOH), and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate and sample as described for acid hydrolysis, neutralizing with an appropriate acid (e.g., 0.1 M HCl).
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, and sample at defined time points.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a sealed vial and heat in an oven at a controlled temperature (e.g., 80°C).
-
Sample at defined time points.
-
-
Photostability:
-
Expose an aliquot of the stock solution to a calibrated light source (e.g., ICH option 1 or 2).
-
Simultaneously, keep a control sample in the dark.
-
Sample both solutions at a defined time point.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to determine the percentage of the parent compound remaining and to profile the degradation products.
Visualizations
Caption: Potential degradation pathways under acidic conditions.
Caption: Potential degradation pathway under basic conditions.
Caption: Experimental workflow for a forced degradation study.
Technical Support Center: Synthesis of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical development. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on synthetic routes to assist in scaling up your production.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily via the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is a widely used and scalable method for the formylation of electron-rich indoles like 5-fluoro-2-methylindole. It typically involves the reaction of the indole with a Vilsmeier reagent, which is prepared from a formamide (like N,N-dimethylformamide - DMF) and a phosphorus oxyhalide (like phosphorus oxychloride - POCl₃).[1][2][3][4]
Q2: What are the main safety concerns when performing a Vilsmeier-Haack reaction, especially on a larger scale?
A2: The Vilsmeier-Haack reaction can be highly exothermic, and the Vilsmeier reagent itself can be thermally unstable. On a larger scale, effective heat management is crucial to prevent runaway reactions. Careful control of reagent addition rates and efficient cooling are paramount. The reaction also involves corrosive and hazardous reagents like phosphorus oxychloride, requiring appropriate personal protective equipment and handling procedures.
Q3: Can the 2-methyl group on the indole ring cause any specific side reactions?
A3: Yes, the 2-methyl group is susceptible to formylation under certain Vilsmeier-Haack conditions, which can lead to the formation of a diformylated byproduct. Careful control of reaction temperature and stoichiometry is necessary to minimize this side reaction.
Q4: Are there viable alternative synthetic routes for large-scale production?
A4: Yes, the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis are two common alternatives.[5][6][7][8][9][10][11][12] The choice of route often depends on the availability and cost of the starting materials, as well as the desired purity profile of the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive Vilsmeier reagent due to moisture.- Insufficient reaction temperature or time.- Poor quality of starting materials (indole, DMF, POCl₃). | - Ensure all reagents and solvents are anhydrous. Prepare the Vilsmeier reagent fresh before use.- Optimize reaction temperature and time by monitoring the reaction progress using TLC or HPLC.- Use high-purity, freshly distilled reagents. |
| Formation of a Dark Tar-like Substance | - Reaction temperature too high, leading to decomposition.- Presence of impurities in the starting materials. | - Maintain strict temperature control, especially during the addition of POCl₃ and the indole.- Purify starting materials before use. |
| Presence of Diformylated Byproduct | - Excess Vilsmeier reagent.- High reaction temperature. | - Use a stoichiometric amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents).- Maintain a lower reaction temperature (e.g., 0-10 °C) during the initial stages. |
| Formation of Cyanoindole Byproduct | - Contamination of DMF with amines.- Inappropriate work-up conditions. | - Use high-purity, anhydrous DMF.- Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions. |
| Difficult Purification of the Final Product | - Similar polarity of the product and byproducts.- Residual starting material. | - Optimize column chromatography conditions (e.g., gradient elution).- Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).- Ensure the reaction goes to completion to minimize unreacted starting material. |
Experimental Protocols
Primary Recommended Method: Vilsmeier-Haack Formylation
This protocol is adapted from established procedures for the formylation of substituted indoles and is suitable for laboratory-scale synthesis with considerations for scaling up.
Materials and Reagents:
-
5-Fluoro-2-methyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 5-Fluoro-2-methyl-1H-indole (1 equivalent) in anhydrous DCM. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by recrystallization if necessary.
Alternative Synthetic Routes
For a comparative overview of alternative synthetic strategies, please refer to the data summary table and the logical relationship diagram below.
Data Presentation
The following tables summarize quantitative data for the synthesis of indole-3-carbaldehydes using different methods.
Table 1: Vilsmeier-Haack Formylation of Substituted 2-Methylanilines
| Starting Material | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Fluoro-2-methyl-aniline | 0 to room temp, then 0 | 1 + 5 | 84 | [13] |
| 2,4-Dimethyl-aniline | 0 to room temp, then 85 | 1 + 5 | 88 | [13] |
| 4-Chloro-2-methyl-aniline | 0 to room temp, then 85 | 1 + 5 | 90 | [13] |
| 5-Chloro-2-methyl-aniline | 0 to room temp, then 90 | 1 + 8 | 91 | [13] |
| 5-Bromo-2-methyl-aniline | 0 to room temp, then 85 | 1 + 5 | 93 | [13] |
Table 2: Comparison of Major Indole Synthesis Routes
| Synthetic Route | Key Starting Materials | Typical Yields | Key Advantages | Key Limitations |
| Vilsmeier-Haack Reaction | Substituted Indole, DMF, POCl₃ | Good to Excellent | High yields, regioselective for the 3-position, widely applicable.[1][2][3][4] | Uses hazardous reagents, can be highly exothermic, potential for side reactions. |
| Fischer Indole Synthesis | Substituted Phenylhydrazine, Aldehyde/Ketone | Good | Versatile, one-pot reaction, many starting materials available.[5][6][9][10][12] | Requires acidic conditions, may not be suitable for sensitive substrates, potential for regioisomer formation. |
| Leimgruber-Batcho Synthesis | o-Nitrotoluene derivative | High | Mild reaction conditions, high yields, good for a wide range of substituted indoles.[5][7][8][11][14] | Multi-step process, requires a reductive cyclization step. |
Visualizations
The following diagrams illustrate the experimental workflow for the Vilsmeier-Haack synthesis and the logical relationship between the primary and alternative synthetic routes.
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Comparison of synthetic routes to the target molecule.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Fluoro- and 5-Chloro-2-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 5-fluoro-2-methyl-1H-indole-3-carbaldehyde and 5-chloro-2-methyl-1H-indole-3-carbaldehyde. These compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules. Understanding their relative reactivity is crucial for optimizing reaction conditions and predicting reaction outcomes in drug discovery and development. This comparison is based on established principles of organic chemistry and extrapolated data from analogous systems, in the absence of direct comparative studies.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry. Halogenation of the indole ring, particularly at the 5-position, is a common strategy to modulate the electronic properties and metabolic stability of indole-based drug candidates. Both fluorine and chlorine are electron-withdrawing halogens, but they differ in their electronegativity and size, which influences their impact on the reactivity of the indole ring and its substituents. This guide focuses on the comparison of the reactivity of the indole ring towards electrophiles and the reactivity of the 3-carbaldehyde group towards nucleophiles for the 5-fluoro and 5-chloro substituted 2-methyl-1H-indole-3-carbaldehydes.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | This compound | 5-chloro-2-methyl-1H-indole-3-carbaldehyde |
| Molecular Formula | C₁₀H₈FNO | C₁₀H₈ClNO |
| Molecular Weight | 193.18 g/mol | 209.63 g/mol |
| Predicted Melting Point | ~170-175 °C | ~210-215 °C |
| Predicted Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Acetone) | Soluble in polar organic solvents (e.g., DMF, DMSO, Acetone) |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
Disclaimer: The following NMR data are predicted values based on analogous compounds and known substituent chemical shift increments. Actual experimental values may vary.
| This compound | 5-chloro-2-methyl-1H-indole-3-carbaldehyde |
| ¹H NMR (ppm) | ¹H NMR (ppm) |
| ~12.1 (br s, 1H, NH) | ~12.2 (br s, 1H, NH) |
| ~9.95 (s, 1H, CHO) | ~9.98 (s, 1H, CHO) |
| ~8.1 (d, 1H, H-4) | ~8.2 (d, 1H, H-4) |
| ~7.5 (dd, 1H, H-7) | ~7.6 (d, 1H, H-7) |
| ~7.2 (td, 1H, H-6) | ~7.3 (dd, 1H, H-6) |
| ~2.6 (s, 3H, CH₃) | ~2.6 (s, 3H, CH₃) |
| ¹³C NMR (ppm) | ¹³C NMR (ppm) |
| ~185.0 (CHO) | ~185.2 (CHO) |
| ~158.0 (d, ¹JCF, C-5) | ~135.5 (C-7a) |
| ~136.0 (C-7a) | ~128.0 (C-5) |
| ~126.0 (d, ³JCF, C-3a) | ~127.5 (C-3a) |
| ~125.0 (C-2) | ~125.5 (C-2) |
| ~118.0 (C-3) | ~123.0 (C-6) |
| ~113.0 (d, ²JCF, C-6) | ~120.0 (C-4) |
| ~112.0 (d, ²JCF, C-4) | ~117.5 (C-3) |
| ~10.0 (CH₃) | ~113.5 (C-7) |
| ~10.0 (CH₃) |
Reactivity Comparison
The difference in reactivity between the two compounds stems from the distinct electronic effects of the fluorine and chlorine substituents at the 5-position of the indole ring.
Electrophilic Aromatic Substitution on the Indole Ring
The indole ring is an electron-rich aromatic system prone to electrophilic substitution, typically at the C-3 position. However, since the C-3 position is occupied by a carbaldehyde group, electrophilic attack is directed to the benzene portion of the indole. The presence of a halogen at C-5 deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect (-I). However, the halogens also have a lone pair that can be donated through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions (C-4 and C-6).
-
Inductive Effect (-I): Fluorine is more electronegative than chlorine, and therefore exerts a stronger electron-withdrawing inductive effect.
-
Mesomeric Effect (+M): Both halogens can donate a lone pair of electrons to the aromatic ring. This effect is generally weaker for halogens compared to other substituents like -OCH₃.
Overall, both halogens deactivate the ring towards electrophilic substitution. Due to the stronger -I effect of fluorine, the 5-fluoro-2-methyl-1H-indole ring is expected to be less reactive towards electrophiles than the 5-chloro-2-methyl-1H-indole ring.
Figure 1: Logical relationship of substituent effects on electrophilic aromatic substitution reactivity.
Nucleophilic Addition to the Carbaldehyde Group
The reactivity of the aldehyde group in nucleophilic addition reactions is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
Since fluorine has a stronger electron-withdrawing inductive effect than chlorine, the carbonyl carbon of This compound is expected to be more electrophilic. Consequently, it should be more reactive towards nucleophiles compared to 5-chloro-2-methyl-1H-indole-3-carbaldehyde .
Figure 2: Influence of halogen substituents on the reactivity of the carbaldehyde group towards nucleophiles.
Supporting Experimental Data (Estimated)
The following tables provide estimated yields and reaction times for representative reactions based on the expected reactivity differences. These are not experimental results but are intended to guide experimental design.
Table 3: Estimated Reactivity in Wittig Reaction
| Compound | Ylide | Product | Estimated Yield | Estimated Reaction Time |
| This compound | Ph₃P=CHCO₂Et | 3-(2-ethoxycarbonylvinyl)-5-fluoro-2-methyl-1H-indole | ~85-95% | 2-4 hours |
| 5-chloro-2-methyl-1H-indole-3-carbaldehyde | Ph₃P=CHCO₂Et | 3-(2-ethoxycarbonylvinyl)-5-chloro-2-methyl-1H-indole | ~75-85% | 4-6 hours |
Table 4: Estimated Reactivity in Reductive Amination
| Compound | Amine | Product | Estimated Yield | Estimated Reaction Time |
| This compound | Benzylamine | N-(benzyl)-N-((5-fluoro-2-methyl-1H-indol-3-yl)methyl)amine | ~80-90% | 6-8 hours |
| 5-chloro-2-methyl-1H-indole-3-carbaldehyde | Benzylamine | N-(benzyl)-N-((5-chloro-2-methyl-1H-indol-3-yl)methyl)amine | ~70-80% | 8-12 hours |
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis of the title compounds and for conducting comparative reactivity studies.
Synthesis of 5-Halogenated-2-methyl-1H-indole-3-carbaldehydes
This protocol is adapted from the Vilsmeier-Haack reaction, a common method for the formylation of indoles.
Figure 3: General workflow for the Vilsmeier-Haack synthesis of the target compounds.
Procedure:
-
To a stirred solution of N,N-dimethylformamide (DMF, 3.0 eq.) at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.2 eq.). Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the appropriate 4-halogeno-2-methylaniline (1.0 eq.) in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium carbonate until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the desired 5-halogeno-2-methyl-1H-indole-3-carbaldehyde.
Comparative Wittig Reaction
Procedure:
-
In two separate round-bottom flasks, dissolve this compound (1.0 eq.) and 5-chloro-2-methyl-1H-indole-3-carbaldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
To each flask, add (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et, 1.1 eq.).
-
Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC).
-
Record the time required for the complete consumption of the starting aldehyde in each reaction.
-
Upon completion, concentrate the reaction mixtures under reduced pressure.
-
Purify the residues by column chromatography on silica gel to isolate the respective alkene products.
-
Calculate the yield for each reaction and compare the results.
Comparative Reductive Amination
Procedure:
-
In two separate round-bottom flasks, dissolve this compound (1.0 eq.) and 5-chloro-2-methyl-1H-indole-3-carbaldehyde (1.0 eq.) in methanol.
-
To each flask, add benzylamine (1.1 eq.) and a catalytic amount of acetic acid.
-
Stir the mixtures at room temperature for 1 hour to allow for imine formation.
-
Cool the mixtures to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.
-
Allow the reactions to warm to room temperature and stir overnight.
-
Monitor the reactions by TLC to determine the time for completion.
-
Quench the reactions by the slow addition of water.
-
Extract the products with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solutions under reduced pressure and purify the crude products by column chromatography.
-
Compare the yields and reaction times for the two starting materials.
Conclusion
Comparative Biological Insights: 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde Derivatives in Drug Discovery
For researchers and scientists navigating the landscape of drug development, the indole scaffold remains a privileged structure, consistently yielding compounds with significant therapeutic potential. The introduction of a fluorine atom at the 5-position of the indole ring, coupled with a methyl group at the 2-position and a carbaldehyde at the 3-position, creates a versatile pharmacophore. This guide provides a comparative analysis of the biological activities of derivatives of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by available experimental data from closely related analogs.
Antimicrobial Activity: A Comparative Study of Fluorinated Indole Derivatives
A study on a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed significant antimicrobial activity. The presence of a fluorine atom at the 5-position of the indole ring was found to modulate the biological activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values of a 5-fluoro derivative and its non-fluorinated analog against a panel of bacteria and fungi.
Table 1: Comparative Antimicrobial Activity of a 5-Fluoro-indole Derivative and its Non-fluorinated Analog [1]
| Compound | Target Organism | MIC (mg/mL) | MBC/MFC (mg/mL) |
| (Z)-methyl 5-fluoro-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Bacillus cereus | 0.015 | 0.03 |
| Staphylococcus aureus | 0.03 | 0.06 | |
| Listeria monocytogenes | 0.03 | 0.06 | |
| Micrococcus flavus | 0.06 | 0.12 | |
| Enterobacter cloacae | 0.015 | 0.03 | |
| Escherichia coli | 0.03 | 0.06 | |
| Salmonella typhimurium | 0.015 | 0.03 | |
| Aspergillus fumigatus | 0.03 | 0.06 | |
| Aspergillus versicolor | 0.015 | 0.03 | |
| Penicillium funiculosum | 0.008 | 0.015 | |
| Penicillium ochrochloron | 0.015 | 0.03 | |
| Trichoderma viride | 0.004 | 0.008 | |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Non-fluorinated) | Bacillus cereus | 0.015 | 0.03 |
| Staphylococcus aureus | 0.015 | 0.03 | |
| Listeria monocytogenes | 0.03 | 0.06 | |
| Micrococcus flavus | 0.06 | 0.12 | |
| Enterobacter cloacae | 0.015 | 0.03 | |
| Escherichia coli | 0.03 | 0.06 | |
| Salmonella typhimurium | 0.015 | 0.03 | |
| Aspergillus fumigatus | 0.03 | 0.06 | |
| Aspergillus versicolor | 0.015 | 0.03 | |
| Penicillium funiculosum | 0.004 | 0.008 | |
| Penicillium ochrochloron | 0.015 | 0.03 | |
| Trichoderma viride | 0.008 | 0.015 |
Anticancer Activity of Related 5-Fluoro-2-oxindole Derivatives
While specific data for this compound derivatives is limited, studies on analogous 5-fluoro-2-oxindole derivatives have demonstrated significant anticancer potential. These compounds often exert their effects through the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. A series of thiazole-containing 5-fluoro-1,3-dihydro-2H-indol-2-one derivatives were synthesized and evaluated for their anticancer activity against the NCI-60 cancer cell lines.
Table 2: Anticancer Activity of Selected 5-Fluoro-2-oxindole Derivatives against Various Cancer Cell Lines [2][3]
| Compound | Cancer Cell Line | Growth Inhibition (%) |
| 2-((5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-N-(4-methylphenyl)-1,3-thiazole-5-carboxamide | Leukemia | 76 |
| Breast Cancer | 63 | |
| Ovarian Cancer | 58 | |
| NSCLC | 54 | |
| Prostate Cancer | 48 | |
| Colon Cancer | 47 | |
| Melanoma | 46 | |
| Renal Cancer | 41 | |
| CNS Cancer | 27 |
Anti-inflammatory Potential of 5-Fluoro-2-oxindole
The anti-inflammatory and antinociceptive effects of 5-fluoro-2-oxindole have been investigated in animal models of inflammatory pain. Treatment with 5-fluoro-2-oxindole has been shown to inhibit allodynia and hyperalgesia.[4][5] The mechanism of action is believed to involve the modulation of inflammatory pathways.
Table 3: Anti-inflammatory Effects of 5-Fluoro-2-oxindole in a Model of Inflammatory Pain [4][5]
| Treatment Group | Mechanical Allodynia Inhibition | Thermal Hyperalgesia Inhibition |
| 5-fluoro-2-oxindole (5 mg/kg) | Significant | Significant |
| 5-fluoro-2-oxindole (10 mg/kg) | Significant | Significant |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1]
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37 °C and 28 °C, respectively. The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 5 x 10^4 CFU/mL for fungi.
-
Preparation of Compounds: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL. Serial twofold dilutions are prepared in a 96-well microtiter plate using Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi.
-
Inoculation and Incubation: The prepared inoculum is added to each well. The plates are incubated for 24 hours at 37 °C for bacteria and 48 hours at 28 °C for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Determination of MBC/MFC: An aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
In Vitro Anticancer Screening (NCI-60 Sulforhodamine B (SRB) Assay)[2][3]
-
Cell Culture: The NCI-60 panel of human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Treatment: Cells are seeded in 96-well plates and incubated for 24 hours. The test compounds are then added at a single concentration (e.g., 10 µM) and the plates are incubated for an additional 48 hours.
-
Cell Fixation and Staining: The cells are fixed with trichloroacetic acid and stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid. Unbound dye is removed by washing with 1% acetic acid.
-
Measurement: The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage growth is calculated relative to the number of cells at the time of drug addition and the number of cells in the control wells.
In Vivo Anti-inflammatory Assay (CFA-induced Inflammatory Pain Model)[4][5]
-
Induction of Inflammation: Male C57BL/6 mice receive a subplantar injection of Complete Freund's Adjuvant (CFA) in one hind paw to induce localized inflammation and pain hypersensitivity.
-
Drug Administration: The test compound (e.g., 5-fluoro-2-oxindole) is administered orally or intraperitoneally at different doses.
-
Assessment of Mechanical Allodynia: Mechanical sensitivity is measured using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the paw.
-
Assessment of Thermal Hyperalgesia: Thermal sensitivity is assessed using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is measured.
-
Data Analysis: The paw withdrawal thresholds and latencies are compared between the treated and vehicle control groups to determine the anti-inflammatory and analgesic effects of the compound.
Visualizing the Synthesis and Potential Mechanism of Action
To better understand the relationship between the chemical synthesis and the potential biological impact of these derivatives, the following diagrams illustrate a general synthetic pathway and a hypothetical signaling pathway that could be modulated by these compounds.
Caption: Synthetic pathway for indole-based Schiff bases.
Caption: Potential anticancer mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative study of fluorinated vs non-fluorinated indole-3-carbaldehydes' metabolic stability
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Fluorinated and Non-Fluorinated Indole-3-Carbaldehydes
The introduction of fluorine atoms into drug candidates, a process known as fluorination, is a well-established strategy in medicinal chemistry to improve the metabolic stability and overall pharmacokinetic profile of a molecule.[1] This guide provides a comparative study of fluorinated versus non-fluorinated indole-3-carbaldehydes, offering supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows. Strategic fluorination of the indole ring can significantly impede its metabolism by cytochrome P450 (CYP450) enzymes, which are the primary enzymes responsible for drug metabolism.[1] By replacing a hydrogen atom with a robust carbon-fluorine bond, sites on the molecule that are susceptible to oxidative metabolism can be effectively blocked.[1]
Enhanced Metabolic Stability of Fluorinated Indoles: The Data
The following table summarizes preclinical data from various studies, demonstrating the positive impact of fluorination on the metabolic stability of indole-containing compounds. While a direct head-to-head comparison of indole-3-carbaldehyde with a fluorinated counterpart under identical experimental conditions is not available in the public literature, the trend of increased stability with fluorination is evident across different indole scaffolds.
Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Indole Derivatives
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/mg) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | [1] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [1] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | [1] |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 (mL/min/kg) | [1] |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 (mL/min/kg) | [1] |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution due to differences in experimental systems; however, the trend of increased stability with fluorination within each respective study is clear.[1]
Experimental Protocols
A standard in vitro method to assess metabolic stability is the liver microsomal stability assay. This assay measures the rate at which a compound is metabolized by the drug-metabolizing enzymes present in liver microsomes.
In Vitro Liver Microsomal Stability Assay
1. Materials and Reagents:
-
Test compound (e.g., indole-3-carbaldehyde, 5-fluoro-indole-3-carbaldehyde)
-
Pooled liver microsomes (from human or other relevant species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound to the desired final concentration (typically 1 µM).
-
Pre-incubate the mixture at 37°C for approximately 5 minutes to allow the temperature to equilibrate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots of the reaction mixture and transfer them to separate tubes containing a cold organic solvent (e.g., acetonitrile with internal standard) to terminate the reaction.
-
Centrifuge the terminated reaction mixtures to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the remaining concentration of the parent compound at each time point using a calibrated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein)
Visualizing the Process and Pathway
To further elucidate the experimental process and the relevant biological context, the following diagrams have been generated using Graphviz.
References
In vitro inhibitory activity of compounds derived from 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde
A detailed guide for researchers and drug development professionals on the inhibitory potential of compounds derived from the 5-fluoroindole scaffold. This report provides a comparative analysis of their in vitro activities, supported by experimental data and methodologies.
This guide focuses on the in vitro inhibitory activities of a series of compounds synthesized from a 5-fluoroindole core structure. While the primary interest lies in derivatives of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde, the available comparative data is most robust for derivatives of a closely related structure, 5-fluoro-2-oxindole. These compounds have been evaluated for their potential as α-glucosidase inhibitors, a key target in the management of type 2 diabetes. The indole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous bioactive compounds with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2] The introduction of a fluorine atom can significantly enhance the metabolic stability and biological activity of these molecules.[3]
Comparison of α-Glucosidase Inhibitory Activity
A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. The results, summarized in the table below, highlight the structure-activity relationships and identify compounds with significantly greater potency than the reference drug, acarbose.[3][4][5][6][7][8]
| Compound ID | Structure | IC50 (µM) ± SD | Fold Improvement vs. Acarbose |
| 3d | (Z)-5-Fluoro-3-(4-hydroxybenzylidene)indolin-2-one | 49.89 ± 1.16 | ~11.4x |
| 3f | (Z)-5-Fluoro-3-(4-methoxybenzylidene)indolin-2-one | 35.83 ± 0.98 | ~15.9x |
| 3i | (Z)-5-Fluoro-3-(3,4-dihydroxybenzylidene)indolin-2-one | 56.87 ± 0.42 | ~10.0x |
| Acarbose | Reference Drug | 569.43 ± 43.72 | 1x |
| 5-fluoro-2-oxindole | Parent Compound | 7510 ± 170 | 0.076x |
Data sourced from studies on 5-fluoro-2-oxindole derivatives as potential α-glucosidase inhibitors.[3][4][5][6][7][8]
Among the tested compounds, derivatives 3d , 3f , and 3i demonstrated the most potent inhibitory activity, with IC50 values ranging from 35.83 to 56.87 µM.[3][4][5][6][7] This represents an approximately 10 to 15-fold increase in potency compared to acarbose.[3][5] Kinetic studies revealed that these compounds act as reversible, mixed-type inhibitors of α-glucosidase.[5][6]
Experimental Protocols
Synthesis of 5-Fluoro-2-oxindole Derivatives
The synthesis of the 5-fluoro-2-oxindole derivatives was achieved through a condensation reaction.[3][4][8]
Caption: Synthetic scheme for 5-fluoro-2-oxindole derivatives.
General Procedure:
-
A mixture of 5-fluoro-2-oxindole (1.0 mmol) and a substituted aromatic aldehyde (1.5 mmol) is prepared in ethanol.
-
Potassium hydroxide (KOH, 6.0 mmol) is added to the mixture.[6]
-
The reaction mixture is stirred at room temperature for 3 hours.[6]
-
The crude product is obtained by concentrating the reaction mixture under vacuum.
-
The final product is purified by recrystallization from ethanol.[3][4]
In Vitro α-Glucosidase Inhibition Assay
The inhibitory activity of the synthesized compounds against α-glucosidase was determined spectrophotometrically.
Caption: Workflow for the α-glucosidase inhibition assay.
Procedure:
-
A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer.
-
The test compound, dissolved in DMSO, is pre-incubated with the enzyme solution.
-
The reaction is initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
The reaction mixture is incubated at 37°C.
-
The reaction is terminated by the addition of a sodium carbonate (Na2CO3) solution.
-
The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.
Signaling Pathway Context
α-Glucosidase is a key enzyme in carbohydrate digestion. Its inhibition slows down the absorption of glucose into the bloodstream, which is a therapeutic strategy for managing hyperglycemia in type 2 diabetes.
Caption: Mechanism of action for α-glucosidase inhibitors.
Conclusion
Derivatives of the 5-fluoroindole scaffold, particularly those based on 5-fluoro-2-oxindole, have demonstrated significant potential as in vitro inhibitors of α-glucosidase. The presented data highlights the promising activity of specific substituted compounds, warranting further investigation and development. The provided experimental protocols offer a foundation for researchers to conduct similar evaluations. While direct comparative data for compounds derived from this compound is currently limited in the surveyed literature, the findings for the closely related 5-fluoro-2-oxindole derivatives suggest that this chemical space is a fertile ground for the discovery of novel therapeutic agents.
References
- 1. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents [mdpi.com]
- 7. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
Comparative Molecular Docking Analysis of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde Analogs in Drug Discovery
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde analogs against various protein targets. The analysis is supported by experimental data from published studies and includes detailed methodologies for the cited experiments. The guide also visualizes key signaling pathways and experimental workflows to provide a comprehensive understanding of the therapeutic potential of these indole derivatives.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The introduction of a fluorine atom and other substitutions on the indole ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on this compound and its analogs, exploring their in silico interactions with various key protein targets implicated in cancer and inflammation.
Comparative Docking Performance: A Quantitative Overview
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential inhibitory activity. The docking score, typically expressed in kcal/mol, represents the binding energy of the ligand-protein complex, with lower (more negative) values indicating stronger binding.
The following tables summarize the molecular docking performance of various indole analogs against several key protein targets. For comparative purposes, data for established non-indole inhibitors are also included where available.
Protein Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The following data presents a hypothetical comparative docking study of 3-fluoro-2-methyl-1H-indole and its analogs against a putative protein kinase target.[1]
| Compound | Docking Score (kcal/mol) | Hydrogen Bond Interactions | Key Interacting Residues |
| 3-fluoro-2-methyl-1H-indole | -9.2 | 3 | LEU828, ARG911, ASP967 |
| 2-methyl-1H-indole | -7.8 | 1 | LEU828 |
| 3-chloro-2-methyl-1H-indole | -8.7 | 2 | LEU828, ARG911 |
| 3-fluoro-1H-indole | -8.1 | 2 | LEU828, ASP967 |
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a tyrosine kinase that plays a pivotal role in cell proliferation and is a major target in cancer therapy. Docking studies of indole-based compounds have been conducted to evaluate their potential as EGFR inhibitors.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Indole-aminoquinazoline hybrid (4f) | - | - | [2] |
| Indole-aminoquinazoline hybrid (4g) | - | - | [2] |
| Gefitinib (Control) | - | - | [2] |
| Erlotinib (Control) | - | Met793 | [3] |
| Osimertinib (Control) | - | Met793 | [3] |
Specific docking scores for the indole-aminoquinazoline hybrids were not provided in the source, but their inhibitory activity was found to be comparable to Gefitinib.
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an enzyme responsible for inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) are common COX-2 inhibitors. Indole derivatives have been explored as alternative COX-2 inhibitors.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Indazole-Indolinone Derivative (AB 12) | -9.6 | - | [4] |
| Diclofenac (Standard) | -7.1 | - | [4] |
| Lichen Compound (Lig_1805) | -11.03 | - | [5] |
| Lichen Compound (Lig_553) | -10.92 | - | [5] |
| (R)-naproxen (Reference) | - | - | [5] |
Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout.
| Compound | Binding Energy (kcal/mol) | Reference |
| Butein (Flavonoid) | -7.86 | |
| Fisetin (Flavonoid) | - | |
| Allopurinol (Standard) | -4.47 | |
| Febuxostat (Positive Control) | -8.5 | [6] |
Experimental Protocols: A Methodological Blueprint
The following section details a generalized protocol for molecular docking studies based on commonly employed methodologies, particularly using AutoDock Vina.
Preparation of Receptor and Ligand
-
Receptor Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and non-polar hydrogens are merged. The prepared protein structure is saved in PDBQT format, which includes atomic charges and atom types.
-
Ligand Preparation: The 3D structures of the this compound analogs and other ligands are generated using chemical drawing software like ChemDraw and optimized to their lowest energy conformation. The optimized structures are also saved in the PDBQT format.[1]
Docking Simulation using AutoDock Vina
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the entire binding pocket, allowing the ligand to move freely within this defined space.
-
Docking Execution: AutoDock Vina is used to perform the docking calculations.[7] Vina employs a Lamarckian genetic algorithm to explore various conformations and orientations of the ligand within the receptor's active site. The program calculates the binding energy for each conformation, and the one with the lowest binding energy is considered the most favorable.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand. The binding interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein, are visualized and examined using software like Discovery Studio Visualizer or PyMOL.[1]
Validation of the Docking Protocol
The docking protocol is typically validated by redocking the native co-crystallized ligand into the active site of the protein. A successful validation is generally indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose of the ligand.[1]
Visualizing the Biological Context
To better understand the potential impact of inhibiting these protein targets, the following diagrams illustrate their respective signaling pathways and a typical molecular docking workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Frontiers | Synthesis, characterization, in-silico, and in-vivo profiling of selective cyclo-oxygenase-2 inhibitors of Indazole-Indolinone Derivatives with anti-inflammatory and analgesic potency [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pubs.acs.org [pubs.acs.org]
Validating the Structure of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde: A Comparative Guide to 2D NMR and Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy against other common analytical techniques for the structural validation of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde. We present supporting experimental data, detailed protocols, and visualizations to illustrate the power of 2D NMR in providing a detailed molecular portrait.
Introduction to this compound
This compound is a substituted indole derivative. The indole scaffold is a prevalent motif in numerous biologically active compounds and pharmaceuticals. The introduction of a fluorine atom, a methyl group, and a carbaldehyde group at specific positions can significantly influence the molecule's physicochemical properties and biological activity. Accurate structural elucidation is therefore paramount for its potential applications in drug discovery and materials science. While 1D NMR provides initial insights, 2D NMR techniques are often essential for unequivocal structure confirmation.
At a Glance: 2D NMR vs. Alternative Techniques
| Feature | 2D NMR Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy | X-ray Crystallography |
| Information Provided | Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution. | Molecular weight, elemental composition, and fragmentation patterns. | Presence of functional groups. | Precise 3D atomic coordinates in the solid state, absolute stereochemistry. |
| Sample Requirements | 5-25 mg, soluble in a deuterated solvent. | Micrograms to nanograms. | Milligrams, can be solid or liquid. | High-quality single crystal (0.1-0.3 mm). |
| Strengths | Unambiguous structure determination, detailed connectivity mapping, analysis in solution. | High sensitivity, accurate mass determination. | Fast, provides a fingerprint of functional groups. | Provides the absolute 3D structure. |
| Limitations | Lower sensitivity compared to MS, requires soluble samples. | Does not provide detailed connectivity for isomers. | Limited information on the overall molecular skeleton. | Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state. |
Structural Validation by 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy provides a powerful suite of experiments to map the connectivity of atoms within a molecule. For this compound, the key techniques are COSY, HSQC, and HMBC.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C chemical shifts for this compound. These predictions are based on computational algorithms and serve as a basis for interpreting the 2D NMR correlation data.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
| NH (H1) | ~8.5 |
| H4 | ~7.8 |
| H6 | ~7.1 |
| H7 | ~7.4 |
| CH₃ (2-Me) | ~2.6 |
| CHO (3-CHO) | ~10.1 |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~140 |
| C3 | ~120 |
| C3a | ~125 |
| C4 | ~112 |
| C5 | ~160 (¹JCF ≈ 240 Hz) |
| C6 | ~110 (²JCF ≈ 25 Hz) |
| C7 | ~124 |
| C7a | ~135 |
| 2-CH₃ | ~14 |
| 3-CHO | ~185 |
Predicted 2D NMR Correlations
The following tables outline the expected key correlations in the COSY, HSQC, and HMBC spectra of this compound.
Table 3: Predicted ¹H-¹H COSY Correlations
| Correlating Protons |
| H6 - H7 |
| H4 - H6 (weak, long-range) |
Table 4: Predicted ¹H-¹³C HSQC Correlations (One-Bond)
| Proton | Correlated Carbon |
| H4 | C4 |
| H6 | C6 |
| H7 | C7 |
| 2-CH₃ | 2-CH₃ |
| 3-CHO | 3-CHO |
Table 5: Predicted ¹H-¹³C HMBC Correlations (Multi-Bond)
| Proton | Correlated Carbons (2-3 bonds) |
| NH (H1) | C2, C3, C7a |
| H4 | C3a, C5, C6 |
| H6 | C4, C5, C7a |
| H7 | C3a, C5, C6 |
| 2-CH₃ | C2, C3, C3a |
| 3-CHO | C3, C3a |
Experimental Protocols
Sample Preparation
-
Weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2D NMR Data Acquisition
The following is a general protocol for acquiring 2D NMR spectra on a Bruker 500 MHz spectrometer.
1. ¹H NMR Spectrum:
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter frequency offset.
2. COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpppqf
-
Acquisition Parameters:
-
Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals.
-
Number of scans (ns): 2-4
-
Number of increments in F1 (td(F1)): 256-512
-
3. HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing)
-
Acquisition Parameters:
-
Set the F2 (¹H) and F1 (¹³C) spectral widths appropriately.
-
Number of scans (ns): 2-8
-
Number of increments in F1 (td(F1)): 128-256
-
4. HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
Acquisition Parameters:
-
Set the F2 (¹H) and F1 (¹³C) spectral widths.
-
Set the long-range coupling constant delay (d6) to optimize for ~8 Hz.
-
Number of scans (ns): 4-16
-
Number of increments in F1 (td(F1)): 256-512
-
Visualizing the Experimental Workflow and Structural Elucidation
The following diagrams illustrate the logical flow of the 2D NMR-based structural validation process.
Comparison with Alternative Structural Validation Methods
While 2D NMR is a powerful tool, other techniques provide complementary information and may be advantageous in certain scenarios.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound with high accuracy. Fragmentation patterns can offer clues about the structure. For this compound, MS would confirm the molecular formula C₁₀H₈FNO. However, it would not be able to distinguish it from other isomers with the same formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying the functional groups present in a molecule. For the target compound, characteristic peaks would be observed for the N-H stretch of the indole, the C=O stretch of the aldehyde, and C-F bond vibrations. While useful for confirming the presence of these groups, FTIR does not provide information on their specific placement within the molecular framework.[1]
X-ray Crystallography
Single-crystal X-ray crystallography can provide the absolute three-dimensional structure of a molecule in the solid state. This technique would definitively confirm the connectivity and stereochemistry of this compound. However, the major bottleneck is the requirement for a high-quality single crystal, which can be challenging and time-consuming to grow. Additionally, the conformation in the solid state may not be the same as in solution, where most biological processes occur.
Conclusion
For the unambiguous structural validation of this compound, 2D NMR spectroscopy stands out as the most comprehensive technique for analysis in solution. The combination of COSY, HSQC, and HMBC experiments allows for a detailed mapping of the molecular connectivity, confirming the precise arrangement of the constituent atoms. While techniques like mass spectrometry, FTIR, and X-ray crystallography provide valuable and often complementary data, 2D NMR offers a complete structural picture in the solution phase, which is crucial for understanding the behavior of the molecule in a biologically relevant environment. This guide demonstrates that a systematic application of 2D NMR experiments provides an efficient and definitive pathway to structural elucidation for researchers in chemistry and drug development.
References
Efficacy of kinase inhibitors synthesized from 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of kinase inhibitors synthesized from 5-fluoro-indole scaffolds. The performance of these compounds is evaluated against alternative, non-indole-based inhibitors targeting similar signaling pathways. Experimental data is presented to support the objective comparison, alongside detailed methodologies for key assays.
Comparative Efficacy of Kinase Inhibitors
The inhibitory activities of various 5-fluoro-indole-based and alternative kinase inhibitors are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity against VEGFR Pathway Kinases
| Compound | Scaffold Type | Target Kinase | IC50 (nM) |
| Sunitinib | 5-Fluoro-Indole | VEGFR2 (KDR) | 80[1] |
| PDGFRβ | 2[1] | ||
| c-Kit | 68[2] | ||
| FLT3 | 58[2] | ||
| RET | 43[3] | ||
| Regorafenib (Fluoro-Sorafenib) | Non-Indole (Urea) | VEGFR1 | 13[4] |
| VEGFR2 | 4.2[4] | ||
| VEGFR3 | 46[4] | ||
| PDGFRβ | 22[4] | ||
| Axitinib | Non-Indole (Indazole) | VEGFR1 | 0.1[] |
| VEGFR2 | 0.2[] | ||
| VEGFR3 | 0.1-0.3[] | ||
| PDGFRβ | 1.6[] | ||
| Tivozanib | Non-Indole (Quinoline) | VEGFR1 | 30 |
| VEGFR2 | 6.5 | ||
| VEGFR3 | 15 |
Table 2: Inhibitory Activity against PI3K/Akt/mTOR Pathway Kinases
| Compound | Scaffold Type | Target Kinase | IC50 (nM) |
| Indole-based Inhibitor (HA-2l) | Indole | mTOR | 66[6] |
| Indole-based Inhibitor (HA-2c) | Indole | mTOR | 75[6] |
| Pictilisib (GDC-0941) | Non-Indole (Thienopyrimidine) | PI3Kα | 3[7][8] |
| PI3Kδ | 3[9] | ||
| PI3Kβ | 33[9] | ||
| PI3Kγ | 75[9] | ||
| BEZ235 (Dactolisib) | Non-Indole (Imidazoquinoline) | PI3Kα | 4 |
| PI3Kγ | 7 | ||
| PI3Kδ | 5 | ||
| PI3Kβ | 75 | ||
| mTOR | 20.7 |
Table 3: Inhibitory Activity against MAPK Pathway Kinases
| Compound | Scaffold Type | Target Kinase | IC50 (nM) |
| Sorafenib | Non-Indole (Urea) | RAF-1 | 6 |
| B-RAF | 22 | ||
| B-RAF (V600E) | 38[3] | ||
| Vemurafenib | Non-Indole (Pyrrolopyrimidine) | B-RAF (V600E) | 13-31 |
| C-RAF | 6.7-48 | ||
| B-RAF (wild type) | 100-160 | ||
| Trametinib | Non-Indole (Pyrimidine) | MEK1 | 0.92 |
| MEK2 | 1.8 |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the process of evaluating these inhibitors, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: VEGFR Signaling Pathway Inhibition.
Caption: PI3K/Akt/mTOR Signaling Pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 3. oncology-central.com [oncology-central.com]
- 4. altmeyers.org [altmeyers.org]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Fluoroindole Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom into the indole ring system has profound effects on the molecule's physicochemical properties, including its electronic nature, lipophilicity, and metabolic stability. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-fluoroindole-based compounds across different biological targets, supported by experimental data. The strategic placement of the fluorine at the 5-position has been shown to be a critical determinant of potency in various therapeutic areas, including as antimicrobial, anticancer, and enzyme-inhibiting agents.
Quantitative Data Summary
The following tables summarize the biological activities of various 5-fluoroindole derivatives, offering a clear comparison of their potency against different targets.
Table 1: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives
| Compound | Substituent on Benzylidene Moiety | IC50 (μM)[1][2] |
| 3d | 4-Fluorophenyl | 49.89 ± 1.16 |
| 3f | 4-Chlorophenyl | 35.83 ± 0.98 |
| 3i | 4-Bromophenyl | 56.87 ± 0.42 |
| Acarbose (Reference) | - | 569.43 ± 43.72 |
Table 2: Antimicrobial Activity of 5-Fluoroindole
| Compound | Target Organism | Assay | Key Metric (Unit) | Result[3] |
| 5-Fluoroindole | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (μM) | 4.7 |
| 6-Fluoroindole (for comparison) | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (μM) | 74.0 |
Table 3: Anticancer Activity of 5-Fluoroindole Derivatives
| Compound | Cancer Cell Line | Key Metric | Result | Reference |
| 5-Fluoroindole-2-carboxylic acid (10) | - (APE1 enzyme inhibition) | IC50 | 10 μM | [4] |
| Glyoxylamide-based 6-fluoroindole (32b) (for comparison) | HeLa, PC-3, MDA-MB-231, BxPC-3 | IC50 | 22.34 μM, 24.05 μM, 21.13 μM, 29.94 μM | [4] |
| Fluorinated benzothiazole (59a) with 5-fluoro substitution | MCF-7, MDA MB 468, HCT-116, HT 29 | GI50 | 0.37 μM, 0.41 μM, 0.08 μM, 0.41 μM | [4] |
Structure-Activity Relationship Insights
α-Glucosidase Inhibitors
A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. The SAR studies revealed that the nature and position of the substituent on the benzylidene moiety significantly influenced the inhibitory potency.[1][2]
-
Halogen Substitution: Compounds with a halogen (F, Cl, Br) at the para-position of the benzylidene ring (compounds 3d , 3f , and 3i ) exhibited the most potent inhibitory activity, with IC50 values ranging from 35.83 to 56.87 μM.[1][2] This suggests that electron-withdrawing groups at this position enhance activity.
-
Positional Isomers: The position of the substituent on the phenyl ring was critical. For instance, moving the chloro group from the para- (compound 3f , IC50 = 35.83 μM) to the meta- or ortho- position resulted in a decrease in activity.
Antimicrobial Agents
In the context of antimicrobial activity, particularly against Mycobacterium tuberculosis, the position of the fluorine atom on the indole ring is a critical determinant of potency. 5-Fluoroindole demonstrates significantly greater activity than its 6-fluoro counterpart, with an MIC value over 15 times lower.[3] This highlights the importance of the electronic and steric environment at the 5-position for interaction with the biological target in this organism.
Anticancer Agents
The 5-fluoroindole scaffold is a versatile pharmacophore in the design of anticancer agents.
-
Enzyme Inhibition: 5-Fluoroindole-2-carboxylic acid has been identified as an inhibitor of human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme elevated in several cancers.[4]
-
Cytotoxicity: While direct IC50 values for 5-fluoroindole itself against cancer cell lines are not extensively documented in the provided context, derivatives have shown significant promise. For example, a fluorinated benzothiazole derivative with a 5-fluoro substitution displayed potent antiproliferative activity against a panel of human cancer cell lines.[4] Furthermore, 5-fluoroindole-3-acetic acid has been investigated as a prodrug that, upon activation by horseradish peroxidase, exhibits potent cytotoxicity against various tumor cell lines.[5]
Experimental Protocols
α-Glucosidase Inhibitory Assay
This protocol is adapted from a method used to evaluate 5-fluoro-2-oxindole derivatives.[1]
-
Preparation: Prepare a 10 mM phosphate buffer (pH 6.8), a 1 U/mL solution of α-glucosidase, and a 1 mM solution of p-nitrophenyl-α-D-glucopyranoside (p-NPG). Test compounds are dissolved in DMSO.
-
Reaction Mixture: In a 96-well plate, add 130 μL of phosphate buffer, 10 μL of the α-glucosidase solution, and 10 μL of the test compound solution to each well.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Substrate Addition: Add 50 μL of the p-NPG solution to each well.
-
Second Incubation: Incubate the plate for an additional 30 minutes at 37°C.
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader. Acarbose is used as a reference standard.
-
Calculation: The IC50 value is calculated from the dose-response curve of the percentage of inhibition versus the concentration of the compound.
Antimicrobial Susceptibility Testing: Resazurin Microtiter Assay (REMA) for Mycobacterium tuberculosis
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[3]
-
Compound Preparation: Prepare serial dilutions of the 5-fluoroindole compounds in Middlebrook 7H9 broth (supplemented with OADC) in a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, followed by further dilution.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Resazurin Addition: Add 30 µL of resazurin solution (0.02% in sterile water) to each well.
-
Re-incubation: Re-incubate the plates overnight.
-
Reading: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.[3]
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5-fluoroindole derivatives. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the processes involved in the evaluation and the potential mechanism of action of these compounds, the following diagrams are provided.
Caption: A generalized workflow for the discovery and optimization of 5-fluoroindole-based compounds.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for indole-based anticancer agents.
References
- 1. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of Indole-3-Carboxaldehyde Analogues: The Emerging Role of Fluorination
For Immediate Release
In the ongoing quest for novel therapeutic agents, indole derivatives continue to be a focal point for researchers, demonstrating a wide array of biological activities. Among these, indole-3-carboxaldehyde and its analogues have shown significant promise as antioxidants. This guide presents a comparative analysis of the antioxidant potential of various indole-3-carboxaldehyde analogues, with a special focus on the influence of fluorination, supported by experimental data from in vitro assays.
This analysis is intended for researchers, scientists, and professionals in the field of drug development who are exploring the structure-activity relationships of indole compounds to design more potent antioxidant agents. The strategic incorporation of fluorine into organic molecules is a well-established method in medicinal chemistry to enhance metabolic stability and biological activity.[1]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a series of non-fluorinated indole-3-carboxaldehyde analogues was systematically evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging and lipid peroxidation (LPO) inhibition assays. The results, summarized in Table 1, are presented as IC50 values, which represent the concentration of the compound required to achieve 50% of the maximum effect. A lower IC50 value indicates a higher antioxidant potency.
Table 1: In Vitro Antioxidant Activity of Indole-3-Carboxaldehyde Analogues [2]
| Compound ID | DPPH Radical Scavenging IC50 (µM/ml) | Lipid Peroxidation Inhibition IC50 (µM/ml) |
| 3 | 121 ± 0.5 | 70 ± 0.7 |
| 4 | 159 ± 0.4 | 75 ± 0.4 |
| 5a | 18 ± 0.1 | 24 ± 0.3 |
| 5b | 21 ± 0.2 | 29 ± 0.8 |
| 5c | 109 ± 0.5 | 118 ± 0.1 |
| 5d | 120 ± 0.1 | 120 ± 0.3 |
| 5e | 16 ± 0.8 | 21 ± 0.5 |
| 5f | 8 ± 0.9 | 7 ± 0.1 |
| 5g | 13 ± 0.2 | 16 ± 0.9 |
| BHA | 11 ± 0.5 | 9 ± 0.1 |
BHA (Butylated hydroxyanisole) was used as a standard antioxidant for comparison.
The data reveals that conjugation of indole-3-carboxaldehyde with various aryl amines significantly influences its antioxidant activity. Notably, compound 5f exhibited the most potent antioxidant activity, even surpassing the standard antioxidant BHA in both assays.[2][3][4][5]
While direct comparative data for a series of fluorinated indole-3-carboxaldehyde analogues is limited in the reviewed literature, a study on 3-substituted-2-oxindole derivatives provides valuable insight into the potential effect of fluorination. A 5-fluoro analogue demonstrated a maximum DPPH radical scavenging effect of 70%, which was significantly higher than its non-fluorinated counterpart (46%).[6] This suggests that the incorporation of a fluorine atom can enhance the radical scavenging capacity of the indole core.
Experimental Protocols
To ensure the reproducibility of the findings, detailed methodologies for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.
-
Preparation of Solutions:
-
A 0.1 mM solution of DPPH in ethanol is prepared.
-
Stock solutions of the test compounds and the standard (BHA) are prepared in ethanol (e.g., 1000 µM).
-
Serial dilutions are made to obtain a range of concentrations (e.g., 10, 50, 100, 200, and 500 µM).[2]
-
-
Assay Procedure:
-
2 ml of each concentration of the sample solution is mixed with 2 ml of the 0.1 mM DPPH solution.[6]
-
The mixture is shaken vigorously and incubated in the dark at 37°C for 30 minutes.[6]
-
The absorbance of the remaining DPPH is measured at 517 nm using a spectrophotometer. An ethanol blank is used for baseline correction.[6]
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] × 100 where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Inhibition of Microsomal Lipid Peroxidation (LPO) Assay
This assay measures the ability of a compound to inhibit the peroxidation of lipids in liver microsomes, a process often induced by oxidative stress.
-
Preparation of Microsomes:
-
Liver tissue is excised from adult male Wistar rats and homogenized in a Tris buffer.[2]
-
-
Assay Procedure:
-
The reaction mixture contains liver microsomes, a pro-oxidant to induce lipid peroxidation (e.g., a mixture of ferrous sulfate, ascorbic acid, and KH₂PO₄), and the test compound at various concentrations.
-
The mixture is incubated, and the reaction is stopped by adding a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA).
-
The mixture is then heated, cooled, and centrifuged.
-
-
Measurement:
-
The absorbance of the supernatant is measured at a specific wavelength to quantify the amount of malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
The percentage of inhibition is calculated by comparing the absorbance of the samples with that of the control.
-
The IC50 value is then determined from the dose-response curve.[2]
-
Visualizing the Experimental Workflow
To further elucidate the experimental process, the following diagrams illustrate the workflows for the synthesis of the tested analogues and the DPPH antioxidant assay.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde.
This document outlines the procedural, step-by-step guidance for the safe disposal of this compound, aligning with general laboratory safety protocols and hazardous waste management principles. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guidance is based on information for structurally similar chemicals and general chemical waste disposal guidelines.
I. Hazard Identification and Safety Precautions
Based on data for analogous compounds such as 5-fluoroindoles and indole-3-carboxaldehydes, this compound should be handled as a hazardous substance.
Anticipated Hazards:
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Inhalation: May cause irritation of the respiratory tract.[1]
-
Ingestion: May cause irritation to mucous membranes.[1]
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Wear chemical safety goggles or glasses.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: Use only in a well-ventilated area.[1][3] For large quantities or in case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]
II. Chemical and Physical Properties
A summary of key quantitative data for a closely related compound, 5-fluoro-1H-indole-3-carbaldehyde, is provided below for reference.
| Property | Value |
| Molecular Formula | C9H6FNO |
| Molecular Weight | 163.15 g/mol |
| Appearance | White - Beige Solid |
| Purity | >95% |
(Data based on 5-fluoro-1H-indole-3-carbaldehyde)[3][5]
III. Step-by-Step Disposal Protocol
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[6] The following protocol provides a general framework for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all this compound and contaminated materials as hazardous waste.[7][8]
-
Segregate this waste from other chemical waste streams to avoid incompatible mixtures. Incompatible materials include strong oxidizing agents.[1][2]
2. Containerization:
-
Use a suitable, leak-proof container that is compatible with the chemical. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[7][9]
-
Ensure the container is in good condition with no cracks or leaks.[7]
-
Keep the container securely closed except when adding waste.[7][10]
3. Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.[7][9]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[9]
-
The quantity of waste.
-
The date of waste generation.[9]
-
The location of origin (e.g., laboratory, room number).[9]
-
The name and contact information of the principal investigator.[9]
-
Check marks for the appropriate hazard pictograms (e.g., irritant).[9]
-
4. Storage:
-
Store the hazardous waste container in a designated, well-ventilated area.[1][3]
-
Store in a cool, dry place away from heat and incompatible materials.[1]
-
Secondary containment should be used to prevent spills.[8]
5. Disposal of Contaminated Materials:
-
Labware/Glassware: If contaminated with this compound, package the items in an appropriate container and label it as hazardous waste, listing the contaminating chemical.[7]
-
Empty Containers: An empty container that held this chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7][8] After triple-rinsing, the container may be disposed of as regular trash, with the label defaced.[8]
-
Spill Cleanup Materials: Any materials used to clean up spills of this chemical should be placed in a sealed container and disposed of as hazardous waste.[8]
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.[9]
-
Do not dispose of this chemical down the drain or in the regular trash.[9][11] Disposal via the sanitary sewer is only permissible with written permission from EHS.[9]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-fluoro-1H-indole-3-carbaldehyde 95% | CAS: 2338-71-8 | AChemBlock [achemblock.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. pfw.edu [pfw.edu]
- 11. acs.org [acs.org]
Personal protective equipment for handling 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment
5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is anticipated to be a hazardous substance. Based on data from similar compounds, it should be treated as a potential irritant to the skin, eyes, and respiratory system.[1][2][3] Ingestion and inhalation should be avoided.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.[4][5] | To protect eyes from dust particles and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use. | To prevent skin contact with the chemical. |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes. | To protect skin from accidental exposure. |
| Respiratory Protection | A NIOSH-approved respirator may be required if working outside of a fume hood or if dust is generated.[4] | To prevent inhalation of the powdered compound. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents.
-
-
Handling :
-
Post-Handling :
Disposal Plan
-
Solid Waste : Collect all solid waste, including residual chemical and contaminated items (e.g., weigh boats, gloves, wipes), in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : If the compound is dissolved in a solvent, dispose of the solution in a properly labeled hazardous liquid waste container.
-
Container Disposal : Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. Dispose of the rinsed container in accordance with institutional and local regulations.
-
All waste must be disposed of through an approved waste disposal plant.[1][3][6]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
